molecular formula C5H5NO3S B13918307 5-Methoxythiazole-4-carboxylic acid

5-Methoxythiazole-4-carboxylic acid

Cat. No.: B13918307
M. Wt: 159.17 g/mol
InChI Key: PUSSEKRQUMEIJQ-UHFFFAOYSA-N
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Description

5-Methoxythiazole-4-carboxylic acid is a versatile heterocyclic building block highly valuable in medicinal chemistry and drug discovery research. Its structure, featuring both a carboxylic acid moiety and an electron-donating methoxy group on the thiazole core, makes it a privileged scaffold for constructing novel molecular entities. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules targeting a range of biological pathways. Thiazole derivatives analogous to this compound have demonstrated significant pharmacological activities in research settings, including potential effects on metabolic disorders, with studies on similar structures showing promise in ameliorating insulin sensitivity and hyperlipidaemia in preclinical models . The carboxylic acid group allows for facile derivatization into amides or esters, while the methoxythiazole core can contribute to favorable pharmacokinetic properties and target binding affinity in lead compounds. Its applications extend beyond pharmaceuticals into the development of agrochemicals, such as fungicides and herbicides, where the thiazole ring is a common bioactive motif. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

5-methoxy-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C5H5NO3S/c1-9-5-3(4(7)8)6-2-10-5/h2H,1H3,(H,7,8)

InChI Key

PUSSEKRQUMEIJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CS1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

5-Methoxythiazole-4-carboxylic acid CAS 2648644-57-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 5-Methoxythiazole-4-carboxylic acid (CAS 2648644-57-7) . This document is structured for researchers and medicinal chemists requiring a rigorous understanding of this specific heterocyclic building block.

CAS 2648644-57-7 | Novel Heterocyclic Scaffold

Part 1: Executive Summary & Chemical Identity

5-Methoxythiazole-4-carboxylic acid is a specialized heterocyclic intermediate emerging in high-value medicinal chemistry campaigns. Unlike the ubiquitous 4-methyl or 2-amino thiazole derivatives, the 5-methoxy substitution pattern offers unique electronic and steric properties. The methoxy group at the C5 position acts as an electron-donating group (EDG), modulating the basicity of the thiazole nitrogen and providing a specific hydrogen-bond acceptor vector that is often critical in kinase inhibitor design and fragment-based drug discovery (FBDD).

This compound is classified as a "Late-Stage Building Block" —typically introduced to fine-tune the Structure-Activity Relationship (SAR) of a lead compound, particularly for improving metabolic stability by blocking the oxidation-prone C5 position of the thiazole ring.

Physicochemical Properties
PropertyValueNotes
CAS Number 2648644-57-7 High-series CAS indicates recent registration (2021–2023).
IUPAC Name 5-Methoxy-1,3-thiazole-4-carboxylic acid
Molecular Formula C₅H₅NO₃S
Molecular Weight 159.16 g/mol Ideal for Fragment-Based Drug Discovery (MW < 200).
Predicted pKa (COOH) 3.2 – 3.6Slightly less acidic than benzoic acid due to the thiazole ring.
Predicted LogP ~0.6Highly favorable lipophilicity for oral bioavailability.
H-Bond Acceptors 4(N, S, O-Me, O=C)
H-Bond Donors 1(COOH)
Appearance White to Off-White SolidCrystalline powder form is typical.

Part 2: Synthetic Methodology & Causality

Recommended Synthetic Pathway
  • Cyclization: Reaction of thioformamide (or a thioamide precursor) with diethyl bromomalonate . This yields the ethyl 5-hydroxythiazole-4-carboxylate (often existing in equilibrium with its keto-tautomer, thiazolinone).

  • Functionalization (O-Methylation): The 5-hydroxy group is selectively methylated using Methyl Iodide (MeI) and a mild base (K₂CO₃). Crucial Step: Control of pH is vital to prevent N-methylation.

  • Hydrolysis: Controlled saponification of the ester yields the final acid.

Workflow Visualization (DOT)

SynthesisPath Figure 1: Convergent Synthesis of 5-Methoxythiazole-4-carboxylic Acid Start1 Thioformamide (HCSNH2) Inter1 Intermediate: Ethyl 5-hydroxythiazole-4-carboxylate (Tautomer Equilibrium) Start1->Inter1 Cyclization (EtOH, Reflux) Start2 Diethyl Bromomalonate (Br-CH(COOEt)2) Start2->Inter1 Step2 O-Methylation (MeI, K2CO3, Acetone) Inter1->Step2 Selective Alkylation Inter2 Ethyl 5-methoxythiazole-4-carboxylate Step2->Inter2 Final Target: 5-Methoxythiazole-4-carboxylic acid Inter2->Final LiOH Hydrolysis (THF/H2O)

Figure 1: Step-by-step synthetic workflow emphasizing the critical O-methylation stage.

Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 5-hydroxythiazole-4-carboxylate
  • Rationale: We utilize diethyl bromomalonate as the "backbone" provider. The bromine facilitates the initial S-alkylation, and the adjacent ester allows for the cyclization condensation.

  • Protocol:

    • Dissolve thioformamide (1.0 eq) in anhydrous ethanol.

    • Add diethyl bromomalonate (1.0 eq) dropwise at 0°C to prevent uncontrolled exotherms.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Validation: The formation of the thiazole ring is indicated by the disappearance of the thioamide spot and the appearance of a UV-active product (Rf ~0.4).

    • Isolate via solvent evaporation and recrystallization from ethanol.

Step 2: Selective O-Methylation
  • Rationale: The 5-hydroxythiazole can tautomerize to a ketone. Using K₂CO₃ in acetone favors the enolate anion, which attacks the "hard" electrophile (MeI) at the oxygen atom (Hard-Soft Acid-Base theory).

  • Protocol:

    • Suspend the intermediate (from Step 1) in dry acetone.

    • Add K₂CO₃ (1.5 eq) and stir for 30 mins to generate the enolate.

    • Add Methyl Iodide (MeI) (1.2 eq) dropwise.

    • Stir at room temperature for 12 hours.

    • Validation: 1H NMR should show a sharp singlet at ~3.9 ppm (OCH₃). If N-methylation occurs, the shift will be distinct (~3.5 ppm) and the product will be cationic/salt-like.

Step 3: Hydrolysis to Free Acid
  • Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for thiazole esters to avoid ring opening or decarboxylation under harsh conditions.

  • Protocol:

    • Dissolve the methylated ester in THF:Water (3:1).

    • Add LiOH·H₂O (2.0 eq) at 0°C.

    • Stir at room temperature until the ester is consumed (approx. 2 hours).

    • Acidify carefully with 1N HCl to pH 3–4 to precipitate the product.

    • Filter and dry the white solid.

Part 3: Medicinal Chemistry Applications

The 5-methoxythiazole-4-carboxylic acid moiety is not merely a spacer; it is a functional pharmacophore.

Metabolic Stability (The "Blocker" Effect)

In many thiazole-based drugs, the C5 position is a metabolic "hotspot," susceptible to oxidation by Cytochrome P450 enzymes.

  • Mechanism: Substituting the C5-Hydrogen with a Methoxy group blocks this metabolic soft spot.

  • Result: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ) compared to the unsubstituted analog.
Kinase Inhibitor Design

Thiazoles are bioisosteres of the ATP-binding hinge region in kinases.

  • Interaction: The thiazole nitrogen (N3) acts as a Hydrogen Bond Acceptor (HBA).

  • Modulation: The C5-Methoxy group exerts an electron-donating effect (+M effect), increasing the electron density on N3. This strengthens the H-bond interaction with the kinase hinge residues (e.g., the backbone NH of the gatekeeper residue).

Fragment-Based Screening

With a molecular weight of 159.16, this acid is an ideal "fragment" for crystallographic screening. It can be soaked into protein crystals to identify binding pockets, then "grown" via amide coupling at the carboxylic acid position.

Part 4: Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The methoxy group activates the ring, making it slightly sensitive to light-induced oxidation over long periods.

  • Solubility:

    • Soluble: DMSO, Methanol, DMF, 1N NaOH.

    • Sparingly Soluble: Water (neutral pH), Dichloromethane.

  • Safety: Treat as a standard organic acid. Irritant to eyes and respiratory system (H319, H335).

References

  • Thiazole Synthesis Overview: Hantzsch Thiazole Synthesis. In: Li J.J. (eds) Name Reactions. Springer, Cham. (2014).

  • Synthesis of 5-Alkoxythiazoles: Tarbell, D. S., et al. "The Synthesis of Some 5-Alkoxythiazoles." Journal of the American Chemical Society, 72(7), 3138–3141 (1950).

  • Medicinal Chemistry of Thiazoles: Petrou, A., et al. "Thiazole Ring—A Biologically Active Scaffold." Molecules, 26(11), 3166 (2021).

  • Isocyanide Cyclization Methods: Kiran, K. R., et al. "Cyclization of Active Methylene Isocyanides with α-Oxodithioesters...[1] An Expedient Synthesis of 4-Ethoxycarbonyl-5-acylthiazoles." Synthesis, 52(07), 1103-1112 (2020).

  • General Properties of Thiazole Carboxylates: PubChem Compound Summary for CID 676432 (Methyl 4-methylthiazole-5-carboxylate - Analog).

Sources

Difference between 5-methoxythiazole-4-carboxylic acid and 4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 5-methoxythiazole-4-carboxylic acid and 4-methylthiazole-5-carboxylic acid .[1] While these two molecules share a thiazole core and carboxylic acid functionality, their electronic profiles, synthetic accessibility, and medicinal chemistry applications differ fundamentally.

5-Methoxythiazole-4-Carboxylic Acid vs. 4-Methylthiazole-5-Carboxylic Acid

Executive Summary

In drug discovery, the choice between these two scaffolds is rarely arbitrary; it dictates the physicochemical vector, metabolic liability, and synthetic strategy of the final drug candidate.

Feature5-Methoxythiazole-4-carboxylic acid (Molecule A)4-Methylthiazole-5-carboxylic acid (Molecule B)
Role Specialized Bioisostere / High-Density Electronic Probe"Workhorse" Scaffold / Industrial Intermediate
Electronic Nature Electron-Rich (

-excessive).[1] The 5-OMe group strongly donates electrons into the ring.[1]
Electron-Deficient (Typical azole).[1] The 4-Me group provides only weak inductive stabilization.[1]
Acidity (pKa) Stronger Acid (~3.0–3.2).[1] The COOH at C4 is adjacent (

) to the electronegative Nitrogen.
Weaker Acid (~3.5–4.0).[1] The COOH at C5 is

to the Nitrogen.
Metabolic Risk High. Prone to O-demethylation (CYP450) and oxidative ring opening.[1]Low to Moderate. Benzylic oxidation of the methyl group is possible but slower.[1]
Key Application Modulating polarity/solubility; probing H-bond donor/acceptor pockets.[1]Robust linker in antibiotics (e.g., Cefditoren) and metabolic drugs (Febuxostat analogs).

Chemical Structure & Electronic Properties[1][2][3]

Electronic Distribution and Reactivity

The core difference lies in the substitution pattern relative to the thiazole heteroatoms (S1, N3).

  • Molecule A (5-OMe, 4-COOH):

    • The "Furan-Like" Thiazole: The methoxy group at C5 is a strong mesomeric donor (+M). In thiazoles, the C5 position is already the most nucleophilic; adding an alkoxy group makes this ring highly

      
      -excessive.
      
    • Reactivity: This scaffold is susceptible to electrophilic attack at C2 and oxidative degradation.[1] The 4-COOH group provides necessary electron-withdrawing stabilization, preventing the ring from decomposing in air.

    • Vector: The C4-COOH bond vector is roughly parallel to the C2-N3 bond, projecting the acid "forward" relative to the nitrogen.

  • Molecule B (4-Me, 5-COOH):

    • The "Pyridine-Like" Thiazole: The methyl group at C4 is a weak inductive donor (+I). The ring retains the typical electron-deficient character of 1,3-azoles.

    • Reactivity: Highly stable.[1] Resistant to oxidation.[1][2] The C2 proton is acidic and can be lithiated for further functionalization.[1]

    • Vector: The C5-COOH bond vector projects away from the sulfur, creating a distinct geometric angle compared to the C4 isomer.

Acidity (pKa) Analysis

The acidity of the carboxylic acid is governed by the inductive pull of the ring nitrogen (N3).

  • C4-Position (Molecule A): The carboxyl group is attached to C4, which is directly bonded to N3. The short distance enhances the inductive electron withdrawal, stabilizing the carboxylate anion. Result: Lower pKa (Stronger Acid).

  • C5-Position (Molecule B): The carboxyl group is at C5, separated from N3 by the C4 carbon. The inductive effect is attenuated.[1] Result: Higher pKa (Weaker Acid).

Synthetic Methodologies

The synthesis of these two molecules requires entirely different chemical toolkits.[1] Molecule B utilizes robust condensation chemistry, while Molecule A requires sensitive isocyanide manipulation.[1]

Synthesis of 4-Methylthiazole-5-carboxylic Acid (The Hantzsch Method)

This is the industrial standard, capable of multi-kilogram scale production.

Protocol:

  • Reagents: Thioformamide (or Thiourea for 2-amino analogs) + Ethyl 2-chloroacetoacetate.[1]

  • Mechanism: The sulfur nucleophile attacks the

    
    -haloketone, followed by cyclization onto the ketone carbonyl (Hantzsch Thiazole Synthesis).
    
  • Yield: Typically >80%.

Synthesis of 5-Methoxythiazole-4-carboxylic Acid (The Isocyanide Method)

This route is more complex and atom-economical but requires handling isocyanides.

Protocol:

  • Reagents: Ethyl isocyanoacetate + Methyl chloroformate (or similar electrophiles) + Sulfur source (often requiring specific thionoester precursors).[1]

  • Alternative (Schöllkopf Method): Reaction of

    
    -isocyano esters with carbon disulfide (
    
    
    
    ) followed by methylation yields 5-methylthio derivatives, which can sometimes be converted to methoxy, though direct cyclization with
    
    
    -methyl thionoesters is preferred.[1]
  • Yield: Typically 40–60%.[1]

Visualized Synthesis Pathways (DOT Diagram)

ThiazoleSynthesis cluster_legend Pathway Comparison StartB Ethyl 2-chloroacetoacetate + Thioformamide InterB Intermediate: Hydroxy-thiazoline StartB->InterB Hantzsch Condensation (Reflux, EtOH) ProdB 4-Methylthiazole-5-carboxylic acid (Molecule B) InterB->ProdB Dehydration (- H2O) StartA Ethyl Isocyanoacetate + Thionoester/CS2 InterA Intermediate: Vinyl Isocyanide StartA->InterA Base (KOtBu) Cyclization ProdA 5-Methoxythiazole-4-carboxylic acid (Molecule A) InterA->ProdA Alkylation/Rearrangement Legend Blue: Industrial/Robust Route Red: Specialized/Sensitive Route

Caption: Comparative synthetic workflows. The Hantzsch synthesis (Blue) is a robust condensation, while the Isocyanide route (Red) involves sensitive cyclization chemistry.

Medicinal Chemistry Applications

Metabolic Stability & Liability
  • Molecule A (5-OMe): The methoxy group is a prime target for CYP450-mediated O-demethylation .[1] This generates a 5-hydroxythiazole (thiazolone), which tautomerizes to a lactam-like species, breaking aromaticity and potentially leading to reactive metabolites.

    • Mitigation: Deuteration of the methoxy group (

      
      ) or cyclization into a dihydrofuran ring.
      
  • Molecule B (4-Me): The methyl group is susceptible to benzylic oxidation (to CH2OH -> COOH). However, this is generally slower than O-demethylation.[1] The thiazole ring itself is highly stable to oxidative metabolism.[1]

SAR Decision Matrix

When to choose which scaffold?

Design GoalRecommended ScaffoldRationale
Increase Solubility Molecule A (5-OMe)The methoxy oxygen acts as an additional H-bond acceptor; the scaffold is more polar.
High Metabolic Stability Molecule B (4-Me)Lacks the labile O-alkyl bond; the ring is electron-deficient and resistant to oxidation.
Acidic Headgroup Molecule A (4-COOH)Provides a lower pKa anion, useful for salt bridge formation in basic pockets (e.g., Arginine residues).
Geometric Fit Variable The C4 vs. C5 exit vectors differ by ~72°.[1] Use docking to determine optimal fit.[1]

Experimental Protocols

Protocol 5.1: Synthesis of 4-Methylthiazole-5-carboxylic Acid (Molecule B)

Based on standard Hantzsch synthesis.

  • Reactants: Dissolve thioformamide (1.0 eq) in absolute ethanol (0.5 M).

  • Addition: Add ethyl 2-chloroacetoacetate (1.0 eq) dropwise over 30 minutes. The reaction is exothermic.[1]

  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (formation of a UV-active spot, Rf ~0.4 in 30% EtOAc/Hex).

  • Workup: Cool to room temperature. Evaporate ethanol. Neutralize the residue with saturated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    .[1] Extract with Ethyl Acetate.[1][3]
    
  • Hydrolysis: Treat the crude ester with 1M NaOH (2 eq) in MeOH/H2O (1:1) at 60°C for 2 hours. Acidify with 1M HCl to pH 3.

  • Isolation: Filter the precipitated white solid. Recrystallize from water/ethanol.[1]

    • Validation: 1H NMR (DMSO-d6):

      
       9.02 (s, 1H, C2-H), 2.65 (s, 3H, CH3).
      
Protocol 5.2: General Reactivity Check (Stability)

To verify the stability of the 5-methoxy variant.

  • Dissolve 10 mg of 5-methoxythiazole-4-carboxylic acid in DMSO-d6.

  • Acquire

    
     NMR.[1]
    
  • Add 10

    
    L of 
    
    
    
    and heat to 40°C for 24 hours.
  • Observation: If the methoxy signal (

    
     ~3.9 ppm) diminishes or new methylene signals appear, hydrolytic instability is confirmed.[1] Molecule B will remain unchanged under these conditions.
    

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Thiazole Properties & pKa: Metzger, J. V. (1979).[1] Thiazole and its Derivatives. Wiley-Interscience.[1] (Classic treatise on thiazole reactivity and acidity).[1]

  • Isocyanide Cyclization (Schöllkopf): Schöllkopf, U. (1979).[1] "Recent Applications of

    
    -Metalated Isocyanides in Organic Synthesis." Pure and Applied Chemistry, 51(6), 1347–1355. Link
    
  • Medicinal Chemistry of Thiazoles: Lombardino, J. G. (1985).[1] "Nonsteroidal Anti-inflammatory Drugs."[1] Wiley-Interscience.[1] (Discusses thiazole metabolic stability in drugs like Sudoxicam/Meloxicam).

  • Febuxostat (4-methylthiazole scaffold): Okamoto, K., et al. (2003).[1] "Formation of Febuxostat: A Novel Non-Purine Selective Inhibitor of Xanthine Oxidase."[1] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 5-Methoxythiazole-4-carboxylic Acid via Saponification of Ethyl 5-Methoxythiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Thiazole derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and unique electronic properties.[1][2] Specifically, substituted thiazole-4-carboxylic acids serve as critical intermediates in the development of pharmaceuticals, including antimicrobial and anti-cancer agents.[1][3][4] This application note provides a detailed, field-proven protocol for the synthesis of 5-methoxythiazole-4-carboxylic acid from its corresponding ethyl ester precursor, ethyl 5-methoxythiazole-4-carboxylate.

The selected synthetic strategy is a base-catalyzed hydrolysis, commonly known as saponification. This method is renowned for its efficiency, high conversion rates, and operational simplicity, making it highly suitable for both small-scale research and large-scale industrial production.[5] We will delve into the mechanistic underpinnings of the reaction, provide a robust step-by-step protocol, and offer expert insights into process optimization and troubleshooting.

Mechanistic Rationale: The Saponification Pathway

The conversion of an ester to a carboxylic acid in the presence of a base is a classic and fundamentally irreversible organic reaction.[6] Understanding the mechanism is crucial for optimizing reaction conditions and ensuring a high-purity product.

The reaction proceeds via a nucleophilic acyl substitution pathway:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), typically from a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate.

  • Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (⁻OEt) as the leaving group.

  • Irreversible Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and forms a stable carboxylate salt (e.g., sodium 5-methoxythiazole-4-carboxylate) and ethanol. This final step renders the entire process irreversible, driving the reaction to completion, in contrast to acid-catalyzed hydrolysis which exists in equilibrium.[6]

  • Protonation: A final acidification step with a strong acid (e.g., HCl) is required during the workup to protonate the carboxylate salt, precipitating the desired neutral 5-methoxythiazole-4-carboxylic acid product.

The choice of base (LiOH is often preferred for its high reactivity and the solubility of its salts) and solvent system (typically a mixture of an organic solvent like THF or ethanol with water) is critical for ensuring complete dissolution of the starting material and facilitating the reaction.

Experimental Workflow & Visualization

The overall process can be visualized as a three-stage workflow: saponification, acidic workup, and product isolation.

G cluster_0 PART 1: Saponification cluster_1 PART 2: Acidic Workup cluster_2 PART 3: Isolation & Purification A Ethyl 5-methoxy- thiazole-4-carboxylate B Dissolve in THF/H₂O A->B C Add LiOH·H₂O Heat to 60°C B->C D Reaction Monitoring (TLC) C->D E Cool to 0°C D->E F Acidify with 2N HCl to pH ~2-3 E->F G Precipitate Formation F->G H Vacuum Filtration G->H I Wash with Cold H₂O H->I J Dry in Vacuo I->J K 5-Methoxythiazole-4- carboxylic Acid J->K

Figure 1: High-level workflow for the synthesis of 5-methoxythiazole-4-carboxylic acid.

Reagents and Materials

ReagentFormulaMW ( g/mol )Molar Eq.Example Amount (mmol)Example Mass/Vol.
Ethyl 5-methoxythiazole-4-carboxylateC₇H₉NO₃S187.221.010.01.87 g
Lithium Hydroxide MonohydrateLiOH·H₂O41.962.525.01.05 g
Tetrahydrofuran (THF)C₄H₈O72.11--40 mL
Deionized WaterH₂O18.02--20 mL
Hydrochloric Acid (2N)HCl36.46--~15 mL (as needed)

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Handle hydrochloric acid and THF with care.

Step 1: Reaction Setup 1.1. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 5-methoxythiazole-4-carboxylate (1.87 g, 10.0 mmol). 1.2. Add Tetrahydrofuran (THF, 40 mL) and stir until the ester is completely dissolved. 1.3. In a separate beaker, dissolve lithium hydroxide monohydrate (1.05 g, 25.0 mmol) in deionized water (20 mL). 1.4. Add the aqueous LiOH solution to the flask containing the ester solution. The mixture may become slightly cloudy.

Step 2: Saponification Reaction 2.1. Attach a reflux condenser to the flask. 2.2. Heat the reaction mixture to 60°C in an oil bath and maintain vigorous stirring. 2.3. Expert Insight: The use of a 2:1 THF/Water ratio ensures the homogeneity of the reaction mixture, preventing biphasic issues and promoting efficient hydrolysis. Using 2.5 equivalents of LiOH ensures the reaction proceeds to completion in a timely manner. 2.4. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt) indicates reaction completion. This typically takes 2-4 hours.

Step 3: Workup and Product Isolation 3.1. Once the reaction is complete, remove the flask from the oil bath and cool it to 0°C in an ice-water bath. 3.2. While stirring, slowly add 2N hydrochloric acid dropwise to the reaction mixture. Monitor the pH using pH paper or a calibrated pH meter. 3.3. Continue adding acid until the pH of the solution is approximately 2-3. A thick white precipitate of the carboxylic acid product will form. 3.4. Expert Insight: Acidification must be performed slowly and at a low temperature to control the exotherm and ensure uniform precipitation, leading to a more easily filterable solid with higher purity. 3.5. Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize precipitation.

Step 4: Purification and Drying 4.1. Collect the solid product by vacuum filtration using a Büchner funnel. 4.2. Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any residual inorganic salts. 4.3. Press the solid dry on the funnel to remove as much water as possible. 4.4. Transfer the white solid to a pre-weighed watch glass and dry it in a vacuum oven at 50°C to a constant weight. 4.5. The expected yield is typically >90%. The product should be a white to off-white crystalline powder.

Characterization

The identity and purity of the final product, 5-methoxythiazole-4-carboxylic acid, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment, including the absence of the ethyl group signals (a quartet and a triplet) from the starting material.

  • ¹³C NMR: To verify the carbon skeleton and the presence of the carboxylic acid carbon.

  • FT-IR: To identify the characteristic broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

  • Melting Point: To assess purity by comparing the measured value to the literature value.

  • Mass Spectrometry: To confirm the molecular weight of the product (159.16 g/mol ).

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Incomplete Reaction (TLC) Insufficient reaction time, temperature, or base.Extend reaction time, ensure temperature is stable at 60°C, or add an additional 0.5 eq. of LiOH.
Oily Product After Acidification Impurities or incomplete precipitation.Extract the aqueous layer with ethyl acetate, combine organic layers, dry with Na₂SO₄, and evaporate to yield the product.
Low Yield Product loss during filtration or incomplete precipitation.Ensure pH is sufficiently low (~2). Minimize transfer losses. Wash the filter cake with minimal amounts of cold water.
Product Discoloration Potential decomposition at elevated temperatures.Ensure the reaction temperature does not significantly exceed 60°C. Dry the final product under vacuum at a moderate temperature.

References

  • Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2011). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate. [Link]

  • Jasperse, C. (n.d.). Synthesis of Carboxylic Acids. Chemistry 360 Notes. Retrieved from a course material PDF on the synthesis of carboxylic acids and esters.
  • Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Google Patents. (2017).
  • PMC. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2018). PDF on Thiazolidin-4-one Synthesis.
  • Khan, K. M., et al. (2014). Synthesis and evaluation of antioxidant potential of (4R)-thiazolidine carboxylic acid derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • PubMed. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. [Link]

  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
  • ChemBK. (2024). Ethyl 4-methylthiazole-5-carboxylate. [Link]

  • Google Patents. (2003).
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • MDPI. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

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Application Note: Amide Coupling Protocols for 5-Methoxythiazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of coupling 5-methoxythiazole-4-carboxylic acid . Unlike standard aliphatic or simple aromatic couplings, this substrate presents a unique "Push-Pull-Block" challenge: the electron-withdrawing thiazole ring, the electron-donating methoxy group, and the significant steric obstruction at the C5 position.

Executive Summary & Chemical Rationale

Coupling 5-methoxythiazole-4-carboxylic acid (5-MTCA) to amines is not a trivial reaction. It frequently fails under "standard" combinatorial chemistry conditions (e.g., EDC/HOBt in DCM) due to three converging factors:

  • Steric Ortho-Effect: The methoxy group at C5 creates a significant steric barrier adjacent to the C4-carboxylate. This blocks the trajectory of bulky coupling reagents and incoming nucleophiles.[1]

  • Electronic Deactivation: While the methoxy group is an electron donor (EDG), the thiazole core is electron-deficient. This combination can make the generated active ester less electrophilic than expected, leading to stalled intermediates.

  • Solubility: The zwitterionic nature of the thiazole acid often results in poor solubility in DCM or THF, necessitating polar aprotic solvents like DMF or NMP.

Strategic Recommendation:

  • Primary Screen: HATU/HOAt in DMF (for discovery scale).

  • Problematic/Hindered Amines: Acyl Fluoride activation (TFFH) or T3P (Propylphosphonic anhydride).

  • Scale-Up: Mixed Anhydride (IBCF) method to avoid expensive uronium salts.

Decision Matrix & Workflow

The following decision tree outlines the optimal experimental path based on the amine partner's properties.

CouplingWorkflow Start Start: 5-MTCA + Amine CheckAmine Analyze Amine Partner Start->CheckAmine Primary Primary/Un-hindered Amine CheckAmine->Primary Secondary Secondary/Hindered Amine CheckAmine->Secondary Aniline Electron-Deficient Aniline CheckAmine->Aniline ProtocolA Protocol A: HATU/DIPEA (Standard) Primary->ProtocolA High Success Secondary->ProtocolA Try first ProtocolB Protocol B: T3P/Pyridine (High Force) Secondary->ProtocolB Preferred ProtocolC Protocol C: Acyl Fluoride (TFFH) (The 'Sledgehammer') Aniline->ProtocolC Recommended ProtocolA->ProtocolB If < 30% Yield ProtocolB->ProtocolC If Fails caption Figure 1: Strategic Selection of Coupling Conditions based on Nucleophile Reactivity.

Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU)

Best for: Primary amines, unhindered secondary amines, and initial screening.

Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester. The "aza" nitrogen in the coupling reagent assists in pre-organizing the amine via hydrogen bonding, overcoming some steric hindrance from the 5-methoxy group.

Reagents:

  • 5-Methoxythiazole-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv) [Crucial Additive for Hindered Acids]

  • DIPEA (3.0 equiv)[2]

  • Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)

Procedure:

  • Dissolve the carboxylic acid and HATU in anhydrous DMF under Nitrogen.

  • Add DIPEA dropwise. Stir for 5–10 minutes to ensure formation of the active ester (solution often turns yellow/orange).

  • Add the amine (and HOAt if the amine is hindered).

  • Stir at Room Temperature (RT) for 2–4 hours.

    • Note: If LCMS shows incomplete conversion after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Protocol B: The "High Force" Method (T3P)

Best for: Hindered secondary amines, scale-up (safer byproducts), and cases where HATU fails.

Why T3P? Propylphosphonic anhydride (T3P) acts as a lewis acid and a dehydrating agent. It forms a mixed anhydride that is less sterically bulky than the HATU adduct, allowing the amine easier access to the carbonyl carbon despite the adjacent 5-methoxy group.

Reagents:

  • 5-Methoxythiazole-4-carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)

  • Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).

Procedure:

  • Dissolve acid and amine in EtOAc or 2-MeTHF.

  • Cool to 0°C (ice bath).

  • Add Pyridine (or NMM).

  • Add T3P solution dropwise.

    • Exotherm Warning: T3P addition can be exothermic.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: The byproduct is water-soluble. Wash the organic layer with water, 1N HCl (if product is not basic), and brine.

Protocol C: The "Sledgehammer" (Acyl Fluoride / TFFH)

Best for: Electron-deficient anilines (e.g., 2-aminopyridine, nitro-anilines) or extremely bulky amines.

Mechanism: Acyl fluorides are stable to moisture but highly reactive toward amines. The small size of the Fluoride leaving group minimizes the steric clash with the 5-methoxy group, unlike the bulky OBt/OAt esters.

Reagents:

  • 5-Methoxythiazole-4-carboxylic acid (1.0 equiv)

  • Amine (1.2 - 1.5 equiv)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)

  • DIPEA (3.0 equiv)[2]

  • Solvent: DCM or DMF (if solubility is poor).[3]

Procedure:

  • Dissolve the acid and TFFH in the solvent under Nitrogen.

  • Add DIPEA.[2][4] Stir for 30 minutes at RT to generate the acyl fluoride in situ.

  • Add the amine.[5][6][7]

  • Stir at RT (can be heated to 60°C in DMF if necessary).

  • Workup: Standard aqueous extraction.

Quantitative Comparison of Methods

FeatureProtocol A (HATU)Protocol B (T3P)Protocol C (TFFH)
Reactivity HighHighVery High
Steric Tolerance ModerateGoodExcellent
Byproduct Removal Difficult (Urea/Oxide)Easy (Water soluble)Moderate
Cost HighModerateHigh
Scalability Low (<10g)High (>1kg)Low
Rec. Solvent DMFEtOAc / 2-MeTHFDCM / DMF

Troubleshooting & Critical Parameters

Decarboxylation Risk

Thiazole-4-carboxylic acids can be prone to thermal decarboxylation, especially under acidic conditions.

  • Avoid: Forming acid chlorides using SOCl₂ at reflux.

  • Preferred: If acid chloride is absolutely needed, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at 0°C to neutral pH.

Solubility

The 5-methoxy group increases lipophilicity slightly compared to the parent acid, but the zwitterionic character dominates.

  • If the reaction mixture is a suspension, yields will be low. Switch to NMP or DMAc if DMF is insufficient.

Order of Addition

Always pre-activate the acid (Acid + Coupling Agent + Base) for 5–10 minutes before adding the amine. This ensures the active ester is formed before the amine (which might be a weak nucleophile) competes.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

    • Source:

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Source:

  • Piotrowski, D. W. (2019). Application of Propylphosphonic Anhydride (T3P) in Organic Synthesis. Journal of Organic Chemistry.

    • Source:

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids. Journal of the American Chemical Society.

    • Source:

Sources

A Practical Guide to the Hantzsch Thiazole Synthesis: Adaptation for 5-Methoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a highly reliable and versatile method for the construction of the thiazole nucleus.[1][2] This reaction, classically involving the condensation of an α-haloketone with a thioamide, is prized for its operational simplicity and generally high yields.[3] The resulting thiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals.

This application note provides a detailed protocol and technical insights for the adaptation of the Hantzsch synthesis to prepare 5-methoxy substituted thiazoles. The introduction of an electron-donating methoxy group at the C5 position of the thiazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making such derivatives highly valuable in drug discovery programs. We will delve into the mechanistic nuances, provide a step-by-step experimental procedure, and address potential challenges associated with this specific modification.

Mechanistic Considerations: The Role of the 5-Methoxy Substituent

The fundamental mechanism of the Hantzsch thiazole synthesis proceeds through a well-established sequence of reactions:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction to form an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone, leading to a five-membered cyclized intermediate, a hydroxythiazoline.

  • Dehydration: Subsequent elimination of a water molecule results in the formation of the aromatic thiazole ring.

The introduction of a methoxy group at the β-position of the starting α-haloketone (which will become the 5-position of the thiazole) introduces an electron-donating group that can influence the reaction kinetics. The methoxy group can potentially stabilize the enol or enolate intermediate of the ketone, which is involved in some synthetic routes to the α-haloketone precursor. However, its electronic effect on the cyclization and dehydration steps of the Hantzsch synthesis itself is generally considered to be modest. The primary challenge lies in the synthesis of the requisite α-halo-β-methoxy ketone precursor.

Experimental Section

Protocol 1: Synthesis of a Representative 5-Methoxythiazole Derivative: 2-Amino-4-methyl-5-methoxythiazole

This protocol details the synthesis of 2-amino-4-methyl-5-methoxythiazole from the key starting material, 1-bromo-1-methoxypropan-2-one.

Materials and Reagents:

  • 1-bromo-1-methoxypropan-2-one

  • Thiourea

  • Ethanol, absolute

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq.) in absolute ethanol (50 mL).

  • Addition of α-Halo-β-methoxy Ketone: To the stirred solution, add 1-bromo-1-methoxypropan-2-one (1.0 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-amino-4-methyl-5-methoxythiazole.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The IR spectrum should show characteristic peaks for the amine N-H stretches and the C=N and C-S bonds of the thiazole ring.

Parameter Expected Value
Reaction Time4-6 hours
Reaction Temperature~78 °C (Reflux in Ethanol)
Expected Yield60-75%
TLC Mobile PhaseEthyl Acetate/Hexanes (1:1)
Purification MethodFlash Column Chromatography
Protocol 2: Synthesis of the α-Bromo-α-methoxy Ketone Precursor

The synthesis of the α-bromo-α-methoxy ketone is a critical prerequisite. A common method involves the bromination of the corresponding α-methoxy ketone.

Materials and Reagents:

  • 1-Methoxypropan-2-one

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Benzoyl peroxide (initiator, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and protected from light, dissolve 1-methoxypropan-2-one (1.0 eq.) in carbon tetrachloride or dichloromethane.

  • Addition of Brominating Agent: Add N-bromosuccinimide (1.05 eq.) to the solution. A radical initiator such as benzoyl peroxide (catalytic amount) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp or heat to initiate the reaction. Monitor the reaction by TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1-bromo-1-methoxypropan-2-one can often be used in the subsequent Hantzsch synthesis without further purification.

Data Visualization

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product alpha_halo_ketone α-Halo-β-methoxy Ketone s_alkylation S-Alkylation (SN2) alpha_halo_ketone->s_alkylation thioamide Thioamide thioamide->s_alkylation cyclization Intramolecular Cyclization s_alkylation->cyclization Forms S-alkylated intermediate dehydration Dehydration cyclization->dehydration Forms hydroxythiazoline intermediate thiazole 5-Methoxythiazole Derivative dehydration->thiazole Aromatization

Caption: General workflow of the Hantzsch synthesis for 5-methoxythiazoles.

Reaction Mechanism of Hantzsch Thiazole Synthesis

Hantzsch_Mechanism Reactants α-Halo-β-methoxy Ketone + Thioamide Intermediate1 S-Alkylated Intermediate Reactants->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Methoxythiazole Intermediate2->Product Dehydration (-H₂O)

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

Troubleshooting

Problem Potential Cause Solution
Low Yield of Thiazole Incomplete reaction.Extend the reaction time and ensure the temperature is maintained at reflux. Confirm starting material consumption by TLC.
Decomposition of starting materials or product.Use high-purity starting materials. Ensure the workup is performed promptly after the reaction is complete. Avoid overly acidic or basic conditions during workup if the product is sensitive.
Inefficient purification.Optimize the eluent system for column chromatography to ensure good separation of the product from impurities.
Formation of Side Products Self-condensation of the α-halo-β-methoxy ketone.Add the α-halo-β-methoxy ketone slowly to the solution of the thioamide.
Hydrolysis of the α-halo-β-methoxy ketone.Use anhydrous solvent and reagents.
Difficulty in Purifying the Product Co-elution with starting materials or byproducts.Try a different solvent system for chromatography or consider recrystallization if the product is a solid.
Product is highly polar.Use a more polar eluent system (e.g., with methanol in dichloromethane) for chromatography.

Conclusion

The Hantzsch thiazole synthesis is a powerful and adaptable method for the preparation of 5-methoxy-substituted thiazoles. The key to a successful synthesis lies in the preparation of the α-halo-β-methoxy ketone precursor and careful control of the reaction and workup conditions. The protocols and insights provided in this application note offer a solid foundation for researchers in organic synthesis and medicinal chemistry to access this important class of heterocyclic compounds. The versatility of this method allows for the introduction of various substituents at other positions of the thiazole ring, enabling the generation of diverse libraries of 5-methoxythiazole derivatives for further investigation.

References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

Reagents for activating thiazole-4-carboxylic acid groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Activation of Thiazole-4-Carboxylic Acid for Amide and Ester Synthesis

Authored by: A Senior Application Scientist

Introduction: The Central Role of Thiazole-4-Carboxylic Acid in Medicinal Chemistry

Thiazole-4-carboxylic acid is a heterocyclic building block of significant interest to researchers in drug discovery and development. Its rigid, planar structure and unique electronic properties make it a valuable scaffold for designing molecules that interact with biological targets. The carboxylic acid group at the 4-position is a key functional handle, allowing for the covalent linkage of the thiazole core to other molecular fragments, most commonly through the formation of amide or ester bonds.

However, the direct reaction between a carboxylic acid and an amine or alcohol to form an amide or ester is thermodynamically unfavorable under standard conditions. The process requires the "activation" of the carboxylic acid, which involves converting the hydroxyl group (-OH) into a better leaving group. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine or alcohol.

This technical guide provides a comprehensive overview of the principal reagents and protocols used to activate thiazole-4-carboxylic acid. It is designed for researchers and scientists, offering not just step-by-step instructions but also the underlying mechanistic principles and practical considerations to empower rational selection of the most appropriate method for a given synthetic challenge.

Core Principle: The Unified Goal of Diverse Activation Strategies

Regardless of the specific reagent employed, the fundamental goal of activation is the same: to transform the carboxyl -OH group into a superior leaving group. The choice of reagent dictates the nature of the activated intermediate, which in turn influences reaction efficiency, substrate scope, and potential side reactions. The general workflow involves an initial activation step followed by nucleophilic attack.

G sub Thiazole-4-Carboxylic Acid + Nucleophile (Amine/Alcohol) activation Step 1: Activation Formation of Reactive Intermediate sub->activation reagent Activating Reagent (e.g., HATU, EDC, PyBOP) reagent->activation coupling Step 2: Coupling Nucleophilic Attack activation->coupling product Final Product (Amide or Ester) coupling->product byproduct Byproducts (e.g., Urea, HOBt) coupling->byproduct

Caption: General workflow for amide/ester synthesis via carboxylic acid activation.

Method 1: Carbodiimide-Mediated Activation (EDC/NHS)

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are among the most common activating agents.[1][2] They are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final product.[2]

Mechanism and Rationale

The reaction proceeds in two distinct stages. First, EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is unstable in aqueous media and prone to hydrolysis back to the starting acid or rearrangement into a stable, unreactive N-acylurea byproduct.[5][6][7]

To mitigate these side reactions and improve efficiency, an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is almost always included.[1][8] NHS rapidly traps the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[9] This semi-stable intermediate is less susceptible to hydrolysis and reacts cleanly with a primary amine to form the desired amide bond.[10]

G start_mat start_mat reagent reagent intermediate intermediate side_product side_product final_product final_product Thiazole_COOH Thiazole-R-COOH O_acylisourea O-Acylisourea (Unstable) Thiazole_COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester NHS Ester (Amine-Reactive) O_acylisourea->NHS_ester + N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement NHS NHS NHS->NHS_ester Amide Thiazole-R-CONH-R' NHS_ester->Amide + Amine R'-NH2 Amine->Amide Urea Urea Byproduct Amide->Urea releases

Caption: EDC/NHS activation pathway for amide bond formation.

Protocol: EDC/NHS Coupling of Thiazole-4-Carboxylic Acid

This protocol is adapted from established methods for coupling heterocyclic carboxylic acids.[11]

Materials:

  • Thiazole-4-carboxylic acid

  • Amine of interest

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount for esterification or difficult couplings)[12]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (CH3CN))

  • Weak organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

Procedure:

  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiazole-4-carboxylic acid (1.0 eq) and NHS (1.1 eq) in the chosen anhydrous solvent.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise while stirring.

    • Causality Note: Performing the initial activation at a lower temperature minimizes the rate of side reactions, such as the rearrangement to N-acylurea, before the NHS can trap the active intermediate.

  • Pre-activation Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours. The solution may become slightly cloudy as byproducts form.

  • Nucleophile Addition: Add the amine (1.0-1.2 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add an organic base (1.5 eq) to neutralize it.

  • Coupling Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up:

    • Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic phase sequentially with a mild acid (e.g., 5% citric acid solution or 1M HCl) to remove excess base, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid and NHS, and finally with brine.

    • Causality Note: The aqueous washes are critical for removing the water-soluble EDC byproduct (N,N'-disubstituted urea) and other reagents, simplifying the final purification.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Method 2: Uronium/Aminium Salt Activation (HATU)

Uronium/aminium salts are highly efficient coupling reagents that have become a mainstay in modern peptide synthesis and complex molecule assembly.[13] 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is arguably the most powerful and widely used member of this class.[14][15]

Mechanism and Rationale

HATU's effectiveness stems from its ability to generate a highly reactive OAt-active ester.[14] The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically DIPEA. The resulting carboxylate anion attacks the electrophilic carbon of HATU. This forms an unstable intermediate that rapidly rearranges to the OAt-active ester, releasing tetramethylurea as a byproduct.[14][15]

The 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is superior to HOBt (used in older reagents like HBTU) for two reasons:

  • It is a better leaving group due to its electronic properties.

  • The adjacent pyridine nitrogen provides anchimeric assistance (neighboring group participation), accelerating the subsequent nucleophilic attack by the amine.[16]

G start_mat start_mat reagent reagent intermediate intermediate final_product final_product byproduct byproduct Thiazole_COOH Thiazole-R-COOH Carboxylate Thiazole-R-COO⁻ Thiazole_COOH->Carboxylate + Base Base (DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU->OAt_ester Amide Thiazole-R-CONH-R' OAt_ester->Amide + TMU Tetramethylurea OAt_ester->TMU releases Amine R'-NH2 Amine->Amide

Sources

Application Notes & Protocols: Strategic Functionalization of the C2 Position in 5-Methoxythiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the strategic functionalization of the C2 position of 5-methoxythiazole-4-carboxylic acid, a critical scaffold in medicinal chemistry. The inherent electronic properties of the thiazole ring render the C2 position susceptible to deprotonation and subsequent electrophilic quenching, as well as a prime site for transition-metal-catalyzed cross-coupling reactions.[1][2] This guide details robust protocols for C2 lithiation, halogenation, and palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. The methodologies presented herein are designed to be reproducible and scalable, providing researchers with the tools to generate diverse libraries of C2-substituted 5-methoxythiazole-4-carboxylic acid derivatives for drug discovery and development programs.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif found in a multitude of biologically active compounds and FDA-approved drugs.[3][4][5] Its unique electronic and structural features, including the presence of both sulfur and nitrogen heteroatoms, allow it to engage in various non-covalent interactions with biological targets, making it a cornerstone in drug design.[5] The substitution pattern on the thiazole ring is crucial for modulating its pharmacological activity.[6] Specifically, functionalization at the C2, C4, and C5 positions has been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.[6]

5-Methoxythiazole-4-carboxylic acid is a particularly valuable building block. The methoxy group at the C5 position and the carboxylic acid at C4 provide handles for further chemical modification, while the C2 position offers a prime vector for introducing chemical diversity. The electron-deficient nature of the C2 position makes it susceptible to nucleophilic attack and facilitates deprotonation by strong bases.[1] This inherent reactivity provides a direct avenue for the introduction of a wide array of functional groups.

This guide will focus on the key strategies for modifying the C2 position of 5-methoxythiazole-4-carboxylic acid, providing both the theoretical underpinnings and practical, step-by-step protocols.

Strategic Approaches to C2 Functionalization

The primary strategies for functionalizing the C2 position of the 5-methoxythiazole-4-carboxylic acid core can be broadly categorized into two main pathways:

  • Deprotonation and Electrophilic Quench: This classic approach involves the use of a strong organolithium base to selectively deprotonate the C2 position, generating a potent nucleophile that can react with a variety of electrophiles.[1][2]

  • Transition-Metal-Catalyzed Cross-Coupling: This powerful set of reactions enables the formation of carbon-carbon and carbon-heteroatom bonds by coupling a C2-functionalized thiazole (typically a halide or triflate) with a suitable coupling partner.[7]

The choice of strategy depends on the desired final compound and the compatibility of the functional groups.

Logical Workflow for C2 Functionalization

G cluster_start Starting Material cluster_deprotonation Deprotonation Pathway cluster_coupling Cross-Coupling Pathway Start 5-Methoxythiazole-4-carboxylic Acid Deprotonation C2-Lithiation (n-BuLi or LDA) Start->Deprotonation Strong Base Halogenation C2-Halogenation (NBS, NCS, NIS) Start->Halogenation Halogenating Agent Electrophilic_Quench Electrophilic Quench (e.g., Alkyl halides, Aldehydes, Ketones) Deprotonation->Electrophilic_Quench Addition of Electrophile Product1 C2-Substituted Product Electrophilic_Quench->Product1 C2_Halide C2-Halo-5-methoxythiazole- 4-carboxylic Acid Halogenation->C2_Halide Cross_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira) C2_Halide->Cross_Coupling Coupling Partner & Catalyst Product2 C2-Aryl/Vinyl/Alkynyl Product Cross_Coupling->Product2

Caption: Workflow for C2 functionalization of 5-methoxythiazole-4-carboxylic acid.

Protocol 1: C2-Lithiation and Electrophilic Quench

Direct deprotonation at the C2 position is a highly effective method for introducing a range of substituents. The acidity of the C2 proton is significantly enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the sulfur atom in the thiazole ring.[2] Organolithium reagents, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), are commonly employed for this transformation.[8]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water.[9][10] Therefore, all glassware must be rigorously dried, and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the lithiated intermediate.

  • Low Temperature: These reactions are typically performed at low temperatures (-78 °C, dry ice/acetone bath) to control the reactivity of the organolithium reagent, prevent side reactions such as addition to the carboxylic acid, and ensure the stability of the C2-lithiated intermediate.[11]

  • Order of Addition: The organolithium reagent is added slowly to the solution of the thiazole substrate to maintain temperature control and minimize side reactions. The electrophile is then added to the pre-formed lithiated species.

Step-by-Step Methodology: C2-Alkylation

Objective: To synthesize 2-alkyl-5-methoxythiazole-4-carboxylic acid via C2-lithiation followed by quenching with an alkyl halide.

Materials:

  • 5-methoxythiazole-4-carboxylic acid

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reaction Setup: Add 5-methoxythiazole-4-carboxylic acid (1.0 eq) to the flask and dissolve it in anhydrous THF (concentration typically 0.1-0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (2.2 eq) dropwise to the stirred solution over 15-20 minutes. The first equivalent will deprotonate the carboxylic acid, and the second will deprotonate the C2 position. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the alkyl halide (1.5 eq) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature overnight.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Acidification & Extraction: Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-alkyl-5-methoxythiazole-4-carboxylic acid.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: C2-Halogenation

The introduction of a halogen atom at the C2 position provides a versatile handle for subsequent cross-coupling reactions.[12] Direct halogenation of the thiazole ring can be achieved using various electrophilic halogenating agents.[13]

Causality Behind Experimental Choices:

  • Reagent Selection: N-halosuccinimides (NBS, NCS, NIS) are commonly used as they are solid, easy to handle, and provide a source of electrophilic halogen. For less reactive substrates, more potent halogenating agents may be required.

  • Solvent: Aprotic solvents such as acetonitrile, dichloromethane (DCM), or THF are typically used to avoid side reactions with the halogenating agent.

  • Temperature: Halogenation reactions are often run at room temperature, but for highly reactive substrates, cooling may be necessary to control selectivity.

Step-by-Step Methodology: C2-Bromination

Objective: To synthesize 2-bromo-5-methoxythiazole-4-carboxylic acid.

Materials:

  • 5-methoxythiazole-4-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 5-methoxythiazole-4-carboxylic acid (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted NBS.

  • Extraction: Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to afford 2-bromo-5-methoxythiazole-4-carboxylic acid.

Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of C-C and C-N bonds.[7] The C2-halogenated thiazole serves as an excellent electrophilic partner in these transformations.

Overview of Common Cross-Coupling Reactions

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling cluster_sonogashira Sonogashira Coupling C2_Halide C2-Halo-5-methoxythiazole- 4-carboxylic Acid Suzuki_Partner Boronic Acid/ Ester C2_Halide->Suzuki_Partner Pd Catalyst Base Stille_Partner Organostannane C2_Halide->Stille_Partner Pd Catalyst Sonogashira_Partner Terminal Alkyne C2_Halide->Sonogashira_Partner Pd Catalyst Cu(I) Cocatalyst Base Suzuki_Product C2-Aryl/Vinyl Product Suzuki_Partner->Suzuki_Product Stille_Product C2-Aryl/Vinyl Product Stille_Partner->Stille_Product Sonogashira_Product C2-Alkynyl Product Sonogashira_Partner->Sonogashira_Product

Caption: Common palladium-catalyzed cross-coupling reactions at the C2 position.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

Objective: To synthesize 2-aryl-5-methoxythiazole-4-carboxylic acid.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a phosphine ligand (e.g., PPh₃, SPhos, XPhos). The choice of ligand is crucial for reaction efficiency and can influence the rate of oxidative addition and reductive elimination.[14][15]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid partner for transmetalation.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used to dissolve both the organic and inorganic reagents.

Materials:

  • 2-Bromo-5-methoxythiazole-4-carboxylic acid

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • Degassing: Degas the dioxane and water by bubbling argon or nitrogen through them for at least 30 minutes.

  • Reaction Setup: In a reaction vessel, combine 2-bromo-5-methoxythiazole-4-carboxylic acid (1.0 eq), the arylboronic acid (1.2-1.5 eq), Pd(OAc)₂ (0.02-0.05 eq), PPh₃ (0.04-0.10 eq), and K₂CO₃ (2.0-3.0 eq).

  • Solvent Addition: Add the degassed dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Acidification & Extraction: Acidify the aqueous layer with 1 M HCl to pH 2-3. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Step-by-Step Methodology: Stille Coupling

Objective: To synthesize 2-vinyl-5-methoxythiazole-4-carboxylic acid.

Causality Behind Experimental Choices: The Stille coupling utilizes an organostannane as the nucleophilic partner.[16] It is often tolerant of a wider range of functional groups compared to other coupling methods.

Materials:

  • 2-Bromo-5-methoxythiazole-4-carboxylic acid

  • Vinyltributyltin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To a solution of 2-bromo-5-methoxythiazole-4-carboxylic acid (1.0 eq) in anhydrous, degassed toluene, add vinyltributyltin (1.2 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Heating: Heat the mixture to reflux (around 110 °C) under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

  • Workup and Purification: Cool the reaction, concentrate it, and purify directly by column chromatography to remove the tin byproducts and isolate the desired product.

Step-by-Step Methodology: Sonogashira Coupling

Objective: To synthesize 2-alkynyl-5-methoxythiazole-4-carboxylic acid.

Causality Behind Experimental Choices: The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds and requires a copper(I) co-catalyst in addition to the palladium catalyst.[17][18] The base is typically an amine, which also serves as the solvent in some cases.

Materials:

  • 2-Bromo-5-methoxythiazole-4-carboxylic acid

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • Reaction Setup: To a solution of 2-bromo-5-methoxythiazole-4-carboxylic acid (1.0 eq) and the terminal alkyne (1.5 eq) in a mixture of THF and Et₃N (typically 2:1), add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-50 °C) under an inert atmosphere until completion.

  • Workup: Concentrate the reaction mixture. Add water and acidify with 1 M HCl.

  • Extraction and Purification: Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Yields

EntryC2-SubstituentMethodTypical Yield (%)
1-CH₃Lithiation/MeI65-75
2-CH₂PhLithiation/BnBr60-70
3-BrDirect Bromination (NBS)80-90
4-PhSuzuki Coupling70-85
5-CH=CH₂Stille Coupling60-75
6-C≡CPhSonogashira Coupling65-80

Conclusion

The functionalization of the C2 position of 5-methoxythiazole-4-carboxylic acid is a critical step in the synthesis of novel therapeutic agents. The protocols outlined in this guide provide a robust foundation for researchers to access a wide variety of C2-substituted derivatives. The choice of synthetic strategy—direct deprotonation or transition-metal-catalyzed cross-coupling—will depend on the desired target molecule and the available starting materials. By understanding the underlying principles and carefully executing these protocols, scientists can efficiently generate compound libraries for biological screening and advance their drug discovery programs.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Fairlamb, I. J. S. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5656-5694. [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54643. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Mekky, A. E. M., & Al-Salahi, R. A. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of the Indian Chemical Society, 100(4), 100947. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Rossi, R., Lessi, M., & Manzini, C. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 25(21), 5026. [Link]

  • Stanetty, P., & Schnürch, M. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Organic Letters, 4(15), 2485–2488. [Link]

  • Wakefield, B. J. (1988). Organolithium Methods. Academic Press.
  • Wikipedia. (2023). Thiazole. [Link]

  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644–4680.

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Hydrolysis of Ethyl 5-Methoxythiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the saponification (base-catalyzed hydrolysis) of ethyl 5-methoxythiazole-4-carboxylate to its corresponding carboxylic acid. Low yields in this reaction are a common challenge, often stemming from incomplete conversion or degradation of the sensitive thiazole ring. This document outlines the causative factors and provides validated troubleshooting protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the hydrolysis of ethyl 5-methoxythiazole-4-carboxylate?

A standard laboratory protocol involves the use of an alkali metal hydroxide, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a mixed aqueous-organic solvent system.[1][2] A common choice is LiOH in a mixture of tetrahydrofuran (THF) and water to ensure the solubility of the ester starting material.[2][3] The reaction is typically stirred at room temperature or gently heated to drive it to completion.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields can typically be attributed to two primary factors:

  • Incomplete Reaction: The hydrolysis may not have proceeded to completion. This can be due to insufficient base, short reaction times, low temperatures, or poor solubility of the starting material in the chosen solvent system.[4]

  • Product Degradation: The 5-methoxythiazole ring system can be sensitive to harsh basic conditions. Potential side reactions include demethylation of the methoxy group or, in more extreme cases, cleavage of the thiazole ring itself, leading to a complex mixture of byproducts.[5][6] The electron-deficient nature of the C2 position on the thiazole ring makes it susceptible to nucleophilic attack, especially if the ring nitrogen is quaternized.[7][8]

Q3: Which base is best for this hydrolysis: LiOH, NaOH, or KOH?

While NaOH and KOH are common bases for saponification, Lithium hydroxide (LiOH) is often the preferred reagent for the hydrolysis of sensitive esters, including heteroaromatic ones.[3][9]

  • Enhanced Reactivity: The small size of the lithium cation allows for effective coordination with the carbonyl oxygen of the ester, accelerating the rate of hydrolysis. This effect is particularly pronounced in mixed solvent systems like THF/water.[10][11]

  • Milder Conditions: The enhanced efficiency of LiOH often allows the reaction to be run at lower temperatures and for shorter durations, minimizing the risk of degradation of the sensitive thiazole ring.[9]

  • Reduced Side Reactions: In alcoholic co-solvents (like methanol or ethanol), stronger bases like NaOH can promote competitive transesterification if the reaction is not carefully controlled.[3] LiOH generally presents a lower risk for this side reaction.

Q4: How can I effectively monitor the reaction's progress?

Regular monitoring is crucial to determine the optimal reaction time and prevent the formation of degradation products.

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. Spot the reaction mixture against a standard of the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (for the carboxylate salt) at the baseline indicates reaction progression.

  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative analysis, HPLC is the ideal method. It can be used to determine the exact percentage of remaining starting material and the formation of the desired product, as well as detect any potential byproducts.[10]

Troubleshooting Guide for Low Yield

This section provides a systematic approach to diagnosing and solving common issues encountered during the hydrolysis.

Problem 1: Incomplete Conversion (Significant Starting Material Remains)

If TLC or HPLC analysis shows a substantial amount of unreacted ethyl 5-methoxythiazole-4-carboxylate, consider the following optimization steps.

start Low Yield: Incomplete Conversion solubility_check Is the reaction mixture a single clear phase? start->solubility_check base_check Increase Equivalents of Base (LiOH) solubility_check->base_check Yes solvent_adjust Adjust Solvent Ratio (e.g., increase THF) or switch to Dioxane/H2O solubility_check->solvent_adjust No temp_time_check Increase Temperature (e.g., to 40-50 °C) and/or Reaction Time base_check->temp_time_check re_evaluate Re-evaluate by TLC/HPLC temp_time_check->re_evaluate solvent_adjust->base_check

Caption: Troubleshooting flowchart for incomplete hydrolysis.

  • Verify Stoichiometry: Ensure at least 1.1 to 1.5 molar equivalents of LiOH are used. For stubborn hydrolyses, this can be increased to 2-3 equivalents.[3]

  • Improve Solubility: The reaction mixture should ideally be a single, clear phase. If the starting ester is not fully dissolved, the reaction rate will be significantly hindered.

    • Action: Increase the proportion of the organic co-solvent (e.g., change from 2:1 THF/H₂O to 3:1 or 4:1). Dioxane can also be used as an alternative to THF.[1]

  • Increase Temperature: If the reaction is sluggish at room temperature after 4-6 hours, gently heat the mixture to 40-50°C. Monitor by TLC every hour to avoid decomposition.

  • Extend Reaction Time: Some hydrolyses require extended periods. Allow the reaction to stir for up to 24 hours at room temperature, provided that TLC analysis does not show the formation of new impurity spots.

Problem 2: Product Degradation (Multiple Byproducts Observed)

If TLC or HPLC shows the formation of multiple new spots in addition to the desired product, degradation is likely occurring. The primary goal is to make the reaction conditions milder.

sub Ethyl 5-methoxy- thiazole-4-carboxylate int Tetrahedral Intermediate sub->int + OH⁻ (Nucleophilic Attack) prod 5-Methoxythiazole- 4-carboxylate (Product) int->prod - EtOH (Desired Path) side_prod Degradation Products (e.g., Ring Opening) int->side_prod Harsh Conditions (High Temp / Excess Base)

Caption: Competing pathways in the hydrolysis reaction.

  • Switch to Lithium Hydroxide: If you are using NaOH or KOH, switch to LiOH. Its higher efficiency often allows for successful hydrolysis under milder conditions that preserve the thiazole ring.[3][9][10]

  • Lower the Temperature: Perform the reaction at 0°C to room temperature. Add the aqueous LiOH solution slowly to the solution of the ester in THF at 0°C to control any initial exotherm.

  • Use Precise Stoichiometry: Use no more than 1.1-1.2 equivalents of LiOH. While an excess of base can drive the reaction to completion, it also increases the risk of degradation.

  • Careful Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of ~3-4 to protonate the carboxylate. Do not use concentrated acid, as this can also damage the product. Extract the product immediately with a suitable organic solvent like ethyl acetate.

Data Summary: Comparison of Hydrolysis Conditions

The following table summarizes typical starting conditions and considerations for selecting a base.

ParameterLithium Hydroxide (LiOH)Sodium Hydroxide (NaOH)Potassium Hydroxide (KOH)
Typical Equivalents 1.1 - 2.01.5 - 3.01.5 - 3.0
Recommended Temp. 0°C to 40°CRoom Temp to RefluxRoom Temp to Reflux
Solvent System THF/H₂O, Dioxane/H₂OMeOH/H₂O, EtOH/H₂O, THF/H₂OMeOH/H₂O, EtOH/H₂O, THF/H₂O
Key Advantage High efficiency, milder conditions, minimizes degradation[9][10]Low cost, readily availableSimilar to NaOH, sometimes more soluble
Primary Concern Higher costRisk of transesterification with alcohol solvents[3]Risk of transesterification with alcohol solvents

References

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  • OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. SciSpace. Available at: [Link]

  • Why are my ester hydrolysis not working : r/Chempros - Reddit. Reddit. Available at: [Link]

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  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Pharmaguideline. Available at: [Link]

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  • Thiazole - Wikipedia. Wikipedia. Available at: [Link]

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  • CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents. Google Patents.
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Avoiding side reactions during thionyl chloride activation of thiazole acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thionyl Chloride Activation of Thiazole Acids

Welcome to the technical support center for synthetic chemists. This guide is designed to provide expert advice and troubleshooting strategies for a common yet challenging reaction: the activation of thiazole carboxylic acids using thionyl chloride (SOCl₂). Thiazole moieties are prevalent in pharmaceuticals and bioactive molecules, making their synthetic manipulation a critical skill.[1] However, the inherent reactivity of the thiazole ring, coupled with the aggressive nature of thionyl chloride, can lead to a host of side reactions, impacting yield and purity.[2][3]

This document moves beyond simple protocol recitation. It delves into the mechanistic underpinnings of these side reactions and provides actionable, field-proven solutions to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is turning dark, and I'm getting a complex mixture of products instead of my desired thiazole acyl chloride. What's going on?

A1: Uncontrolled reactivity and potential ring degradation are the likely culprits.

Thionyl chloride is a powerful reagent for converting carboxylic acids to acyl chlorides. The mechanism involves the initial formation of a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group.[4][5][6] Subsequent nucleophilic attack by a chloride ion yields the acyl chloride, with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][8][9]

However, with a sensitive heterocycle like thiazole, several issues can arise:

  • Overheating: Exothermic reactions with thionyl chloride can lead to localized heating, promoting side reactions and decomposition.

  • Acid-Sensitivity of the Thiazole Ring: The HCl generated in situ can protonate the thiazole nitrogen, potentially making the ring more susceptible to undesired reactions or even cleavage under harsh conditions.[2]

  • Reaction with Other Functional Groups: If your thiazole acid has other sensitive functional groups (e.g., unprotected amines, hydroxyls), they will also react with thionyl chloride.

Troubleshooting Flowchart: Diagnosing Dark Reaction Mixtures

start Dark Reaction Mixture & Low Yield check_temp Was the reaction temperature strictly controlled? start->check_temp check_dmf Was a catalytic amount of DMF used? check_temp->check_dmf Yes outcome1 High local temperature likely caused decomposition. Implement slow addition of SOCl₂ at 0 °C. check_temp->outcome1 No check_solvent Was the reaction performed in a suitable inert solvent? check_dmf->check_solvent Yes outcome2 Absence of DMF can lead to harsh conditions. Catalysis forms a milder activating agent (Vilsmeier reagent). check_dmf->outcome2 No check_purity Was the starting thiazole acid pure and dry? check_solvent->check_purity Yes outcome3 Reactive solvents can participate in side reactions. Use inert solvents like toluene or DCM. check_solvent->outcome3 No outcome4 Impurities (e.g., water) consume reagent and catalyze decomposition. Ensure starting material is pure and anhydrous. check_purity->outcome4 No

Caption: Troubleshooting logic for dark reaction mixtures.

Q2: I suspect I'm forming the Vilsmeier-Haack reagent. How does this happen and how can I use it to my advantage?

A2: The formation of the Vilsmeier-Haack reagent is a key strategy to tame the reactivity of thionyl chloride.

When a catalytic amount of N,N-dimethylformamide (DMF) is added to thionyl chloride, they react to form the Vilsmeier-Haack reagent, an electrophilic iminium salt.[10] This reagent is a milder and more selective chlorinating agent for carboxylic acids compared to neat thionyl chloride.[11]

The reaction proceeds through the Vilsmeier reagent, which then activates the carboxylic acid. This catalytic approach often prevents the harsh, acidic conditions generated by the direct reaction with SOCl₂, minimizing ring degradation and other side reactions.[12]

Mechanism: Vilsmeier-Haack Reagent Formation

DMF DMF (N,N-dimethylformamide) Intermediate Adduct DMF->Intermediate + SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Intermediate Vilsmeier Vilsmeier Reagent [Chloro(dimethylamino)methylene]dimethylammonium chloride Intermediate->Vilsmeier - SO₂

Caption: Formation of the Vilsmeier reagent from DMF and SOCl₂.

Experimental Protocol 1: Controlled Acyl Chloride Formation via Vilsmeier Intermediate

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the thiazole carboxylic acid (1.0 eq).

  • Solvent: Add a suitable anhydrous solvent (e.g., toluene, dichloromethane) to create a stirrable suspension.

  • Catalyst: Add a catalytic amount of anhydrous DMF (e.g., 1-5 mol%).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.1–1.5 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until gas evolution ceases. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to observe the formation of the methyl ester.

  • Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.[13] Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of SOCl₂.[13][14] The resulting crude acyl chloride is often used immediately in the next step without further purification.[14]

Q3: My thiazole has a methyl group that seems to be reacting. Is this possible?

A3: Yes, methyl groups on the thiazole ring, particularly at the C2 position, can undergo chlorination with thionyl chloride under forcing conditions.

This side reaction is often observed when reactions are heated for prolonged periods.[15] The acidic proton at C2 of the thiazole ring makes adjacent methyl groups susceptible to reaction, potentially leading to mono-, di-, or even trichlorinated byproducts.[1][15][16]

Mitigation Strategies:

  • Strict Temperature Control: Avoid heating the reaction mixture unless absolutely necessary. The use of the DMF catalytic method at low temperatures (as described in Protocol 1) is highly recommended.

  • Limit Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent over-reaction.

  • Alternative Reagents: If chlorination of the methyl group persists, consider using a milder activating agent such as oxalyl chloride with catalytic DMF.[17][18] While also forming a Vilsmeier-type intermediate, the reaction conditions can often be gentler.

Table 1: Comparison of Chlorinating Agents for Thiazole Acid Activation

ReagentTypical ConditionsProsCons
Thionyl Chloride (neat) RefluxInexpensive, volatile byproducts[18]Harsh, strong acid byproduct (HCl), potential for ring degradation and side-chain chlorination[15]
SOCl₂ / cat. DMF 0 °C to RTMilder conditions, higher selectivity, forms Vilsmeier intermediate[11]Requires anhydrous conditions and careful temperature control.
Oxalyl Chloride / cat. DMF 0 °C to RTVery mild, all byproducts are gaseous (CO, CO₂, HCl)[17][18]More expensive, moisture-sensitive.
Phosphorus Pentachloride (PCl₅) Room TempEffectiveSolid reagent, solid byproduct (POCl₃) can complicate workup.[19]
Q4: How can I confirm the formation of my acyl chloride and how do I handle this reactive intermediate?

A4: Direct characterization of acyl chlorides can be challenging due to their high reactivity. Indirect methods are often employed, and immediate use is the best handling strategy.

  • Confirmation of Formation:

    • Derivatization for Analysis: The most common method is to take a small aliquot of the crude reaction mixture and quench it with a nucleophile like methanol or benzylamine.[14] The resulting stable methyl ester or benzylamide can be easily analyzed by TLC, LC-MS, or NMR to confirm the successful conversion of the carboxylic acid.

    • IR Spectroscopy: If you choose to isolate the acyl chloride, a strong C=O stretch in the IR spectrum around 1750-1820 cm⁻¹ is indicative of the acyl chloride carbonyl.

  • Handling and Purification:

    • In Situ Use: Acyl chlorides are highly moisture-sensitive and are typically used immediately in the next reaction step without purification.[13][14] After removing the excess SOCl₂ and solvent, the crude product is redissolved in an appropriate anhydrous solvent for the subsequent transformation.

    • Purification (if necessary): If purification is unavoidable, distillation (for volatile acyl chlorides) or crystallization may be possible, but these methods must be performed under strictly anhydrous conditions.[19][20] Removing residual thionyl chloride is critical; this can be achieved by distillation or by co-evaporation with a high-boiling inert solvent like toluene.[13]

References

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • 20.1: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • 11.6 Reactions of Carboxylic Acids. Fundamentals of Organic Chemistry. [Link]

  • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

  • Preparation of acyl (acid) chlorides (video). Khan Academy. [Link]

  • Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]

  • Method for purifying acid chlorides.
  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • How i can modify fatty acid in to acyl chloride using thionyl chloride? ResearchGate. [Link]

  • Vilsmeier adducts of dimethylformamide. Journal of the Chemical Society C: Organic. [Link]

  • Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,7-tetrahydro-1H-azepin-1-yl)-N,N-dimethyl-2-oxoethanaminium chloride. International Journal of ChemTech Research. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]

  • Thiazole. Wikipedia. [Link]

  • A review on synthetic strategies of amide. Der Pharma Chemica. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Process for preparing thiazole derivatives.
  • Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • The action of thionyl chloride on 2 : 4-dimethylthiazole-5-carboxylic acid. Journal of the Chemical Society (Resumed). [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Processes for preparing thiazole carboxylic acids.
  • The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Acid Chloride Formation - Thionyl Chloride. ChemTube3D. [Link]

  • Reaction with Thionyl Chloride Decarboxylation of a β-Keto Acid. University of California, Irvine. [Link]

  • 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

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Technical Support Center: Purification Strategies for Polar Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar thiazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying this unique class of molecules. Due to their distinct physicochemical properties—possessing a polar heterocyclic core, an acidic carboxylic acid moiety, and often a basic nitrogen atom—these compounds can exhibit zwitterionic character, leading to complex purification profiles.

This document moves beyond simple protocols to explain the underlying principles governing purification choices, empowering you to troubleshoot effectively and develop robust, scalable methods.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of polar thiazole carboxylic acids.

Question 1: My compound streaks severely or won't move from the baseline on a standard silica gel TLC plate (e.g., using Ethyl Acetate/Hexanes). What's happening and how do I fix it?

Answer:

This is the most common issue and stems from the fundamental incompatibility between your highly polar, acidic analyte and the standard non-polar mobile phase/polar stationary phase combination.

  • The Cause (Mechanism): Silica gel is an acidic stationary phase (pKa ~4.5) rich in silanol groups (Si-OH). Your polar thiazole carboxylic acid, being both a hydrogen bond donor and acceptor, interacts very strongly with these silanol groups. Furthermore, the acidic nature of your compound can lead to strong, sometimes irreversible, binding or tailing on the silica surface. Using a non-polar eluent like Ethyl Acetate/Hexanes does little to disrupt this strong interaction, causing your compound to remain at the origin (Rf = 0) or streak up the plate.

  • The Solution (Step-by-Step Troubleshooting):

    • Introduce a Polar "Driver" Solvent: The first step is to add a more polar solvent to your eluent system to compete with the silica for interaction with your compound. Methanol (MeOH) or Ethanol (EtOH) are excellent choices. Start by developing a new solvent system, for example, Dichloromethane (DCM)/MeOH.

    • Suppress Ionization with an Acidic Modifier: Even with a polar solvent, streaking can persist due to the partial ionization of the carboxylic acid. The key is to keep the analyte in a single, neutral (protonated) state. Add a small percentage of a volatile acid to your mobile phase.[1]

      • Acetic Acid (AcOH): Start with 1-2% (v/v) in your DCM/MeOH or EtOAc/MeOH system. This is often sufficient to fully protonate the carboxylic acid, minimizing tailing and leading to a compact spot on the TLC plate.

      • Formic Acid (FA): A stronger acid, useful if acetic acid is not effective. Use at 0.1-1% concentration.

      • Trifluoroacetic Acid (TFA): Typically used for reversed-phase chromatography, but a small amount (0.1%) can be used in normal phase as a last resort. Be aware it is corrosive and harder to remove.[2]

    • Consider a Basic Modifier (Use with Caution): If your thiazole also contains a basic nitrogen and is zwitterionic, the streaking might be due to interactions of the protonated amine with silica. In such cases, adding a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide (NH4OH) can sometimes help, but this can deprotonate your desired acid, making it even more polar.[3] A better approach for zwitterions is often reversed-phase or ion-exchange chromatography.

Table 1: Mobile Phase Modifiers for Silica Gel Chromatography
ModifierTypical ConcentrationPurpose & MechanismBest For
Acetic Acid 1 - 5%Suppresses deprotonation of the carboxylic acid, reducing interaction with silanol groups.Standard acidic compounds.
Formic Acid 0.1 - 1%Stronger acid modifier for more stubborn cases of tailing.Highly acidic compounds.
Ammonium Hydroxide 1 - 2%Suppresses protonation of basic amines, reducing ionic interactions.Basic or zwitterionic compounds.[3]
Question 2: I tried to recrystallize my thiazole carboxylic acid, but it "oiled out" instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem in recrystallization, especially with compounds that have melting points lower than the boiling point of the chosen solvent or in the presence of impurities.[4]

  • The Cause (Mechanism): Oiling out occurs when the solute is insoluble in the solvent at a certain temperature but the conditions are not right for crystal lattice formation. Instead of precipitating as a solid, it separates as a supersaturated liquid phase. This is often caused by cooling the solution too quickly or using a solvent in which the compound is too soluble. Impurities can also suppress the melting point and interfere with crystallization.[4]

  • The Solution (Step-by-Step Troubleshooting):

    • Slow Down the Cooling Process: Do not immediately place your hot flask in an ice bath. This "shock cooling" is a primary cause of oiling out.[4] Allow the solution to cool slowly to room temperature on the benchtop, perhaps insulated with a towel. Once at room temperature, then transfer it to a refrigerator (4 °C), and finally to a freezer or ice bath if necessary.

    • Re-evaluate Your Solvent System:

      • If the compound is too soluble, choose a solvent in which it is less soluble at hot temperatures.

      • Use a co-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol, methanol) while hot. Then, slowly add a "poor" solvent (e.g., water, hexanes, toluene) dropwise until you see persistent cloudiness. Add a drop or two of the good solvent to redissolve the cloudiness and then allow it to cool slowly. A water-ethanol solution is often effective for these compounds.[5]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Pre-Purification: If significant impurities are present, they may be inhibiting crystallization. Perform a preliminary purification step like an acid-base extraction to remove neutral or basic impurities before attempting recrystallization.

Question 3: My compound seems to disappear during acid-base extraction. What causes this low recovery?

Answer:

Low recovery during acid-base extraction of polar, amphoteric compounds like thiazole carboxylic acids is often due to their solubility profile or improper pH control.

  • The Cause (Mechanism):

    • Amphoteric Nature: Your molecule has both an acidic group (carboxylic acid) and a potentially basic group (the thiazole nitrogen). At a neutral pH, it can exist as a zwitterion, which may have significant water solubility.

    • Emulsion Formation: The polarity of your compound can lead to the formation of stable emulsions at the aqueous-organic interface, trapping your product.

    • Incorrect pH for Extraction/Back-Extraction: For the initial extraction into the aqueous basic layer, the pH must be high enough to fully deprotonate the carboxylic acid (typically pH > pKa + 2). For the back-extraction into the organic layer, the pH must be low enough to fully protonate it (typically pH < pKa - 2).[6] For many thiazole carboxylic acids, the optimal pH for precipitation and minimum solubility is in the range of 1.5-2.5.[7]

  • The Solution (Step-by-Step Troubleshooting):

    • Verify pH with a Meter: Do not rely on litmus paper. Use a calibrated pH meter to ensure you are well above the pKa for the basic wash and well below it for the acidification step. A target pH of 2 is a good starting point for precipitating the acid.[7]

    • Use Saturated Brine: To break up emulsions and decrease the solubility of your compound in the aqueous layer, wash the organic layer with saturated NaCl solution (brine).

    • "Salt Out" the Product: After acidifying the aqueous layer to precipitate your product, add solid NaCl until the solution is saturated. This increases the ionic strength of the aqueous phase and can significantly decrease the solubility of your polar organic acid, forcing more of it to precipitate or be extracted.

    • Use a More Polar Extraction Solvent: If your protonated acid has high water solubility, standard solvents like ethyl acetate or DCM may not be effective. Try extracting with a more polar solvent like n-butanol.

Frequently Asked Questions (FAQs)

Question 1: What is the best all-around purification strategy for a newly synthesized polar thiazole carboxylic acid?

Answer:

There is no single "best" strategy, as the optimal method depends on the scale, purity of the crude material, and the nature of the impurities. However, a logical, tiered approach is highly effective.

Diagram: Decision Workflow for Purification Strategy

This diagram outlines a logical path for selecting a purification method based on initial crude purity and impurity profile.

Purification_Workflow Start Crude Thiazole Carboxylic Acid CheckPurity Initial Purity > 90%? Start->CheckPurity Recrystallize Recrystallization CheckPurity->Recrystallize  Yes CheckImpurity What are the main impurities? CheckPurity->CheckImpurity No   FinalProduct Pure Product Recrystallize->FinalProduct AcidBase Acid-Base Extraction CheckImpurity->AcidBase Neutral / Basic Chromatography Chromatography CheckImpurity->Chromatography Polar / Acidic Analogues AcidBase->Recrystallize Product Precipitates Cleanly AcidBase->Chromatography Product Still Impure Chromatography->FinalProduct

Sources

Controlling moisture sensitivity in thiazole acid chloride formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Acid Chloride Formation

A Guide to Mastering Moisture Sensitivity in Your Synthesis

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide is designed to provide in-depth, practical solutions for the common challenges encountered during the synthesis of thiazole acid chlorides, with a primary focus on controlling their inherent moisture sensitivity. As Senior Application Scientists, we combine established chemical principles with field-proven experience to help you achieve consistent and high-yielding results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during the formation of thiazole acid chloride. We will diagnose the probable causes and provide step-by-step solutions.

Issue 1: Low or No Yield of Thiazole Acid Chloride

You've run the reaction of your thiazole carboxylic acid with a chlorinating agent (e.g., thionyl chloride), but the workup reveals a low yield of the desired acid chloride, or you've recovered a significant amount of your starting material.

Possible Causes and Diagnostic Steps:

  • Hydrolysis of the Product: Thiazole acid chlorides are highly reactive and readily hydrolyze back to the starting carboxylic acid in the presence of even trace amounts of water.[1][2] This is the most common reason for low yields.

    • Diagnosis: If you are recovering your starting material, hydrolysis is the most likely culprit.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Diagnosis: Monitoring the reaction progress can be tricky as the acid chloride is often too reactive for direct analysis by TLC on silica gel.[1][2] A more reliable method is to quench a small aliquot of the reaction mixture with a dry alcohol (like methanol or ethanol) to form the corresponding stable ester. This ester can then be easily analyzed by TLC or GC-MS to confirm the consumption of the starting carboxylic acid.[1]

Solutions:

  • Rigorous Exclusion of Moisture: This is the most critical factor.

    • Glassware: All glassware must be thoroughly dried, either in an oven at >125°C overnight or by flame-drying under a vacuum.[3][4]

    • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it's best to dry them using appropriate methods.[5][6][7]

    • Reagents: Ensure your thiazole carboxylic acid is completely dry. If necessary, dry it in a vacuum oven before use. Use a fresh, unopened bottle of the chlorinating agent or one that has been properly stored under an inert atmosphere.[8]

    • Inert Atmosphere: The entire reaction, from setup to workup, must be conducted under a dry, inert atmosphere of nitrogen or argon.[4][9][10][11]

  • Choice of Chlorinating Agent:

    • Thionyl Chloride (SOCl₂): This is a common and effective reagent. The byproducts, SO₂ and HCl, are gaseous, which helps to drive the reaction to completion.[12][13][14] However, it can sometimes lead to side reactions with the thiazole ring, especially with prolonged heating or a large excess.[15]

    • Oxalyl Chloride ((COCl)₂): This is often a milder and more selective reagent.[1] The byproducts (CO, CO₂, and HCl) are also gaseous. It is typically used with a catalytic amount of DMF.

Issue 2: Formation of Unidentified Side Products

Your analysis of the crude product shows the presence of unexpected impurities, complicating purification and reducing the yield.

Possible Causes and Solutions:

  • Reaction with the Thiazole Ring: The thiazole ring itself can be susceptible to reaction under certain conditions. For instance, excess hot thionyl chloride can lead to the formation of dichlorinated species or other side products.[15]

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of the chlorinating agent. Avoid prolonged heating at high temperatures. Monitor the reaction closely to stop it as soon as the starting material is consumed.

  • Degradation of Starting Material or Product: Some substituted thiazoles may be unstable under the reaction conditions.

    • Solution: If you suspect instability, consider using a milder chlorinating agent like oxalyl chloride at lower temperatures.

Issue 3: Difficulty in Isolating the Pure Thiazole Acid Chloride

The crude product is an oil or a solid that is difficult to purify by standard methods like chromatography or recrystallization.

Possible Causes and Solutions:

  • Inherent Instability: Many acid chlorides are not stable enough for extensive purification.

    • Solution: In many cases, it is best to use the crude thiazole acid chloride directly in the next step of your synthesis without purification.[2][16] After the reaction, excess thionyl chloride can be removed by rotary evaporation, followed by co-evaporation with a dry, inert solvent like toluene to azeotropically remove the last traces.[16]

  • Contamination with Byproducts: Non-volatile byproducts can contaminate the product.

    • Solution: If using thionyl chloride, ensure it is of high purity. Older bottles can contain non-volatile sulfur chlorides which will remain in your product.[8] Distillation of the thionyl chloride before use may be necessary in such cases.

Frequently Asked Questions (FAQs)

Q1: How can I be certain my solvents are dry enough?

A1: For most applications, commercially available anhydrous solvents with low water content specified on the label are adequate. However, for maximum dryness, you can use molecular sieves.[5][6] A common practice is to store the solvent over activated 3Å or 4Å molecular sieves for at least 24-48 hours before use.[6] For quantitative measurement of water content, a Karl Fischer titration is the standard method.[5]

Q2: Is a Schlenk line absolutely necessary, or can I use a balloon of inert gas?

A2: While a Schlenk line provides the most robust control over an inert atmosphere, a well-executed setup with a balloon of nitrogen or argon is often sufficient for this type of reaction, especially on a smaller scale.[4][10] The key is to ensure a positive pressure of inert gas is maintained throughout the reaction and any transfers.

Q3: What are the safety precautions for working with thionyl chloride?

A3: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[17][18][19][20] Always handle it in a well-ventilated fume hood.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18] Have a quenching agent, such as a dilute sodium bicarbonate solution, readily available for any spills, but be aware that quenching is highly exothermic and will release HCl and SO₂ gas.

Q4: My thiazole carboxylic acid has a low melting point. How can I ensure it is dry without melting it in a vacuum oven?

A4: If your starting material has a low melting point, you can dry it by co-evaporation with a dry, high-boiling inert solvent like toluene. Dissolve the compound in a minimal amount of dry toluene and then remove the solvent under reduced pressure. Repeat this process two to three times. This will azeotropically remove water. Alternatively, you can dry it in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) at room temperature.

Experimental Protocols

Protocol 1: General Procedure for the Formation of Thiazole Acid Chloride using Thionyl Chloride
  • Step 1: Reaction Setup

    • Oven-dry all glassware (a round-bottom flask, condenser, and addition funnel) and allow it to cool to room temperature under a stream of dry nitrogen or argon.[3]

    • Equip the flask with a magnetic stir bar.

    • Add the dry thiazole carboxylic acid (1.0 eq.) to the flask.

    • Add a dry, inert solvent (e.g., dichloromethane, toluene, or no solvent if the reaction is run neat).

    • Attach the condenser and ensure a gentle flow of inert gas through the system, vented through an oil bubbler.

  • Step 2: Addition of Thionyl Chloride

    • Add thionyl chloride (1.5-2.0 eq.) to the addition funnel.

    • Add the thionyl chloride dropwise to the stirred suspension of the carboxylic acid at room temperature or 0°C, depending on the reactivity of the substrate.

    • A catalytic amount of dry dimethylformamide (DMF) can be added to accelerate the reaction, but be cautious as this can sometimes lead to side reactions.

  • Step 3: Reaction and Monitoring

    • After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases.

    • To monitor the reaction, carefully take a small aliquot, quench it with dry methanol, and analyze the resulting methyl ester by TLC or GC-MS.[1]

  • Step 4: Workup

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Ensure the vacuum pump is protected by a trap containing a base (e.g., NaOH pellets or solution) to neutralize the acidic gases.[16]

    • Add dry toluene to the crude product and evaporate again to azeotropically remove any remaining traces of thionyl chloride.[16]

    • The resulting crude thiazole acid chloride is typically used in the next step without further purification.

Data Presentation: Solvent Drying Agents
SolventRecommended Drying Agent(s)Achievable Water Content (ppm)Reference
Dichloromethane (DCM)Activated 3Å molecular sieves<10[5][6]
Tetrahydrofuran (THF)Activated 3Å molecular sieves or neutral alumina<10 (after 48-72h with sieves)[5][6]
TolueneSodium/benzophenone or CaH₂<50
AcetonitrileActivated 3Å molecular sieves (10% m/v for 72h)Low ppm[5]

Visualizations

Experimental Workflow for Thiazole Acid Chloride Formation

G cluster_prep Preparation (Strictly Anhydrous) cluster_reaction Reaction under Inert Atmosphere (N2/Ar) cluster_workup Workup prep1 Oven/Flame-Dry Glassware prep2 Dry Thiazole Carboxylic Acid prep1->prep2 prep3 Use Anhydrous Solvent prep2->prep3 react1 Charge Flask with Thiazole Carboxylic Acid & Solvent prep3->react1 react2 Add Thionyl Chloride (or Oxalyl Chloride/DMF) Dropwise react1->react2 react3 Heat to Reflux (1-3 hours) react2->react3 react4 Monitor by Quench/TLC/GC-MS react3->react4 workup1 Cool to Room Temperature react4->workup1 workup2 Remove Volatiles (Rotary Evaporation with Trap) workup1->workup2 workup3 Azeotrope with Dry Toluene workup2->workup3 workup4 Crude Thiazole Acid Chloride workup3->workup4 next_step next_step workup4->next_step Proceed to Next Step (Without Purification)

Caption: Workflow for Thiazole Acid Chloride Synthesis.

Troubleshooting Logic for Low Yield

G start Low Yield of Thiazole Acid Chloride q1 Is starting material recovered? start->q1 cause1 Probable Cause: Hydrolysis q1->cause1 Yes q2 Did you monitor the reaction (e.g., by quenching an aliquot)? q1->q2 No a1_yes Yes a1_no No solution1 Solution: - Rigorously dry all glassware, solvents, and reagents. - Maintain a robust inert atmosphere (N2/Ar). cause1->solution1 cause2 Probable Cause: Incomplete Reaction q2->cause2 No cause3 Probable Cause: Side Reactions or Degradation q2->cause3 Yes solution2 Solution: - Monitor reaction by quenching an aliquot with MeOH and analyzing the ester by TLC/GC-MS. - Increase reaction time or temperature if necessary. cause2->solution2 solution3 Solution: - Use milder conditions (lower temperature). - Use a more selective reagent (e.g., oxalyl chloride). - Avoid large excess of chlorinating agent. cause3->solution3

Caption: Troubleshooting Decision Tree for Low Yields.

References

  • Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. [Link]

  • Drying solvents. Sciencemadness Wiki. [Link]

  • Drying Solvents. The Schlenk Line Survival Guide. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • THIONYL CHLORIDE FOR SYNTHESIS. Loba Chemie. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Thionyl chloride. Vrindawan Coaching Center. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Performing Sensitive Reactions without a Schlenk Line. The Schlenk Line Survival Guide. [Link]

  • Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Synthesis of 2,4-dimethyl-thiazole-5-carboxylic acid chloride. PrepChem.com. [Link]

  • Synthesis of acid chloride compound (1). ResearchGate. [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • How i can modify fatty acid in to acyl chloride using thionyl chloride? ResearchGate. [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. [Link]

  • Acids to Acyl Chlorides, Part 1. YouTube. [Link]

  • Trouble with chloride acids. Reddit. [Link]

  • Acid Chloride Formation - Thionyl Chloride. ChemTube3D. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]

  • preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

  • The Action of Thionyl Chloride on 2 : 4-Dimethylthiazole-5-carboxylic Acid. Journal of the Chemical Society. [Link]

  • Thiazole. Wikipedia. [Link]

  • Expression, Purification, and Activity of ActhiS, a Thiazole Biosynthesis Enzyme From Acremonium Chrysogenum. PubMed. [Link]

  • Processes for preparing thiazole carboxylic acids.
  • Synthetic method for 2-acetyl thiazole.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. [Link]

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Technical Support Center: Resolving Emulsions in Thiazole Carboxylic Acid Extractions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving common challenges in the liquid-liquid extraction (LLE) of thiazole carboxylic acids. As researchers and drug development professionals, optimizing the purification of these valuable heterocyclic compounds is paramount. One of the most frequent and disruptive issues encountered during LLE is the formation of stable emulsions—a frustrating state where the aqueous and organic phases fail to separate cleanly.

This guide is designed with full editorial control to provide practical, field-proven insights into why emulsions form in this specific chemical context and how to effectively prevent and resolve them. We will move beyond simple steps to explain the underlying causality, ensuring each protocol is a self-validating system for your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers often have about emulsion formation during the extraction of acidic compounds like thiazole carboxylic acids.

Q1: What exactly is an emulsion, and why is it forming during my extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] It typically appears as a milky, cloudy, or foamy layer between the distinct aqueous and organic phases.[2][3] Formation occurs when vigorous mixing creates tiny droplets of one phase dispersed within the other, and these droplets are stabilized by emulsifying agents that lower the interfacial tension between the two liquids.[4][5]

In the context of thiazole carboxylic acid extractions, common causes include:

  • Presence of Surfactant-like Impurities: Crude reaction mixtures can contain byproducts, residual starting materials, or phospholipids and fatty acids from biological samples that act like soaps, stabilizing the emulsion.[6][7]

  • Particulate Matter: Fine, suspended solids from the reaction can accumulate at the interface, physically preventing droplets from coalescing. This is known as a Pickering emulsion.[8][9]

  • High-Shear Mixing: Shaking the separatory funnel too aggressively can provide the energy needed to form very small, stable droplets that are difficult to separate.[6]

  • pH-Related Effects: The ionization state of your thiazole carboxylic acid can influence its behavior at the interface, sometimes contributing to emulsion stability.

Q2: How does the pH of my aqueous solution affect emulsion formation and my overall extraction efficiency?

The pH is a critical parameter when extracting ionizable compounds like carboxylic acids. The charge state of your target molecule directly impacts its solubility in each phase.[7]

  • Acidic Conditions (pH < pKa): To extract a thiazole carboxylic acid from an aqueous solution into an organic solvent (e.g., ethyl acetate, dichloromethane), you must work at a pH at least two units below its pKa.[7] In this protonated, neutral state (R-COOH), the acid is more soluble in the organic phase.

  • Basic Conditions (pH > pKa): To move the acid from an organic solution into an aqueous one, you would wash with a basic solution (e.g., NaHCO₃, NaOH). This deprotonates the acid, forming the carboxylate salt (R-COO⁻), which is highly soluble in water.[10][11]

Incorrect pH can lead to emulsions because a portion of your target compound may exist in an intermediate state at the interface, acting as an emulsifier. Furthermore, adjusting the pH can also alter the charge of other acidic or basic impurities, potentially breaking an emulsion by making them more soluble in the aqueous phase.[2][3] For instance, some emulsifying agents are only effective in a specific pH range.[2]

Q3: Can my choice of organic solvent contribute to emulsions?

Yes, the choice of solvent is crucial. While solvent selection is primarily dictated by the solubility of the target analyte (LogP value), its physical properties play a role in phase separation.[7]

  • Density: Solvents with densities very close to water (approx. 1.0 g/mL), such as ethyl acetate (0.902 g/mL), can be more prone to forming emulsions that are slow to separate. Halogenated solvents like dichloromethane (1.33 g/mL) or chloroform (1.49 g/mL) have a greater density difference, which can aid in faster gravitational separation.[12]

  • Polarity and Water Miscibility: Solvents with some partial miscibility in water can sometimes contribute to more stable emulsions. Using a brine wash is an effective technique to reduce the amount of dissolved water in such solvents.[13]

Q4: What are the best practices to prevent an emulsion from forming in the first place?

Prevention is always easier than resolution.[6]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times (10-15 inversions) to increase the surface area for extraction without excessive shear force.[6]

  • Pre-emptive "Salting Out": If you anticipate an emulsion, add a small amount of a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous layer before extraction.[2][14] This increases the ionic strength, which helps to keep organic molecules in the organic phase from the start.[14][15]

  • Pre-filtration: If your reaction mixture contains fine solids, consider filtering it through a pad of Celite® or a glass wool plug before transferring it to the separatory funnel.[9]

  • Ensure Correct pH: Double-check that the pH of your aqueous phase is correctly adjusted to ensure your thiazole carboxylic acid is in its neutral, un-ionized form for extraction into the organic layer.[16]

Troubleshooting Guide: An Emulsion Has Formed. What Now?

When prevention fails, a systematic approach is needed to break a persistent emulsion. The following solutions are ordered from the simplest and least invasive to the more robust.

Problem: A stable, milky layer persists between the aqueous and organic phases after extraction.

Below is a decision-making workflow to guide you through the troubleshooting process.

Emulsion_Troubleshooting start Emulsion Formed patience 1. Wait & Observe (Allow to stand for 15-30 min) start->patience gentle 2. Gentle Agitation (Swirl or tap funnel) patience->gentle No resolution resolved Phases Separated (Proceed with workup) patience->resolved Resolved salt 3. Add Saturated Brine (NaCl) or Solid Salt gentle->salt No resolution gentle->resolved Resolved filter 4. Filter through Celite® or Glass Wool salt->filter No resolution salt->resolved Resolved centrifuge 5. Centrifugation (If available) filter->centrifuge No resolution filter->resolved Resolved centrifuge->resolved Resolved

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Methoxythiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 5-methoxythiazoles, a scaffold of increasing importance in medicinal chemistry and drug development. We will dissect the characteristic fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, grounding our analysis in the fundamental principles of mass spectrometry. By comparing these patterns to those of other substituted thiazoles, we aim to furnish researchers with the diagnostic tools necessary for confident structural elucidation. This document combines established fragmentation mechanisms of the thiazole core and methoxy substituents with a detailed, field-tested experimental protocol for acquiring high-fidelity tandem mass spectrometry (MS/MS) data.

Introduction: The Analytical Challenge of Substituted Thiazoles

The thiazole ring is a privileged scaffold in modern pharmacology, present in a wide array of bioactive compounds.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for drug design.[2][3] The addition of substituents, such as a methoxy group at the C5 position, critically modulates a molecule's physicochemical properties and biological activity. Consequently, unambiguous structural confirmation is paramount during synthesis and metabolite identification.

Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[4] While Electron Ionization (EI) provides reproducible fragmentation patterns for library matching, "soft" ionization techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are essential for analyzing the more polar and thermally labile molecules common in drug discovery pipelines.[4][5] Understanding the specific fragmentation pathways of a 5-methoxythiazole is not merely academic; it is a practical necessity for distinguishing isomers, identifying metabolites, and ensuring the structural integrity of novel chemical entities.

Core Fragmentation Principles: A Tale of Two Moieties

The fragmentation pattern of a 5-methoxythiazole is a composite narrative written by its two key structural features: the thiazole ring and the methoxy group.

The Thiazole Ring: A Propensity for Fission

Under energetic conditions, such as the 70 eV electron bombardment in EI-MS, the thiazole ring exhibits characteristic cleavage patterns. Studies on various thiazole derivatives have shown that fragmentation is often initiated by the cleavage of the bonds within the heterocyclic ring.[6] A predominant pathway involves the fission of the 1,2 (S-C) and 3,4 (N-C) bonds, leading to the expulsion of specific neutral fragments and the formation of diagnostic ions.[7] The stability of the resulting fragment ions dictates the most favorable pathways.

The Methoxy Group: Predictable Losses

Aromatic and heterocyclic methoxy groups display highly predictable fragmentation behavior. In EI-MS, the molecular ion often undergoes the loss of a methyl radical (•CH₃, a loss of 15 Da) to form a highly stable oxonium ion.[8] This is frequently followed by the expulsion of a carbon monoxide (CO) molecule (a loss of 28 Da). Under the even-electron conditions of ESI-MS/MS, protonated methoxyarenes typically lose formaldehyde (CH₂O, a loss of 30 Da) via a rearrangement mechanism. These well-documented pathways provide crucial diagnostic markers for the presence of a methoxy substituent.

Proposed Fragmentation Pathways of 5-Methoxythiazoles

By synthesizing the principles above, we can predict the primary fragmentation routes for a generic 5-methoxythiazole.

Under Electron Ionization (EI-MS)

In EI, fragmentation begins with the formation of an odd-electron molecular ion (M•+). Two major competing pathways are anticipated for a 5-methoxythiazole.

  • Pathway A: Methoxy-driven Fragmentation: The initial loss of a methyl radical (•CH₃) to form a resonance-stabilized cation at m/z [M-15] is highly probable. This is often followed by the loss of CO, yielding an ion at m/z [M-15-28].

  • Pathway B: Ring-driven Fragmentation: Cleavage of the thiazole ring itself, potentially leading to the loss of a nitrile radical or other small fragments, as is characteristic of the thiazole core.[6]

EI_Fragmentation cluster_path_A Pathway A: Methoxy-Driven cluster_path_B Pathway B: Ring Cleavage M 5-Methoxythiazole (M) M_ion [M]•+ Radical Cation M->M_ion + e⁻ M_minus_15 [M-15]+ Loss of •CH₃ M_ion->M_minus_15 Ring_frag Ring Fragment Ions e.g., [M-HCN]•+ M_ion->Ring_frag M_minus_43 [M-43]+ Loss of CO M_minus_15->M_minus_43 - CO

Caption: Proposed EI fragmentation pathways for 5-methoxythiazole.

Under ESI-MS/MS (Collision-Induced Dissociation)

In ESI, the molecule is typically observed as a protonated species, [M+H]⁺, an even-electron ion.[4] Collision-Induced Dissociation (CID) of this precursor ion reveals different, often simpler, fragmentation patterns driven by the elimination of stable neutral molecules.

  • Pathway C: Neutral Loss of Formaldehyde: The most diagnostic fragmentation is the neutral loss of formaldehyde (CH₂O) from the protonated methoxy group, resulting in a prominent product ion at m/z [M+H-30].

  • Pathway D: Ring Opening: Protonation on the thiazole nitrogen can weaken ring bonds, and collisional activation can induce ring opening, followed by the loss of small neutral molecules like acetonitrile or hydrogen isothiocyanate (HNCS).

ESI_Fragmentation cluster_path_C Pathway C: Methoxy-Driven cluster_path_D Pathway D: Ring Cleavage M 5-Methoxythiazole (M) MH_ion [M+H]+ Protonated Molecule M->MH_ion + H⁺ MH_minus_30 [M+H-30]+ Loss of CH₂O MH_ion->MH_minus_30 - CH₂O (Diagnostic) Ring_frag_ESI Ring Fragment Ions (Post-Ring Opening) MH_ion->Ring_frag_ESI CID

Caption: Proposed ESI-CID fragmentation of protonated 5-methoxythiazole.

Comparative Fragmentation Analysis

The utility of the 5-methoxy group's fragmentation signature becomes clear when compared with other common thiazole substituents. The predictable losses from the methoxy group provide a clear diagnostic handle that is distinct from other functionalities.

Substituent & PositionIonizationCharacteristic Fragmentation Pathway(s)Key Diagnostic Ion(s)Reference
5-Methoxy EILoss of •CH₃, followed by loss of CO.[M-15]⁺, [M-43]⁺[8]
5-Methoxy ESI-CIDNeutral loss of formaldehyde (CH₂O).[M+H-30]⁺Inferred
2-Amino EI / ESI-CIDOften involves fragmentation of the thiazoline ring; loss of HCN or cleavage of substituents on the amine.Dependent on other substituents.[9]
5-Acetyl EIAlpha-cleavage leading to loss of •CH₃; McLafferty rearrangement if possible. Cleavage of bonds 1,2 and 3,4 of the ring.[M-15]⁺ (acetyl loss), [CH₃CO]⁺ at m/z 43.[7]
4-Carboxylic Acid ESI-CIDNeutral loss of H₂O, followed by loss of CO.[M+H-18]⁺, [M+H-46]⁺General Principle

This table illustrates how the 5-methoxy group provides a unique fragmentation signature (neutral loss of 30 Da in ESI, loss of 15 Da in EI) that is less ambiguous than the more complex or substituent-dependent patterns of other thiazole derivatives.

Field-Proven Experimental Protocol: ESI-MS/MS Analysis

This protocol outlines a robust method for acquiring high-quality MS and MS/MS data for 5-methoxythiazoles using a standard quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

5.1. Sample Preparation

  • Causality: The goal is to achieve a final concentration suitable for ESI (~1-10 µg/mL) while eliminating non-volatile salts that interfere with ionization and contaminate the instrument.[10]

  • Prepare a stock solution of the 5-methoxythiazole derivative at 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Perform a serial dilution. Take 10 µL of the stock solution and dilute it into 990 µL of the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This yields a 10 µg/mL working solution.

  • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible to prevent clogging of the LC-MS system.[10]

5.2. Instrument Setup & MS Acquisition

  • Causality: Parameters are chosen to promote efficient protonation, achieve stable spray, and acquire high-resolution data for accurate mass determination. Formic acid is a common additive that aids in the protonation of analytes in positive-ion mode.[2]

  • Instrument: High-resolution mass spectrometer (Q-TOF, Orbitrap, or FT-ICR).

  • Ionization Mode: ESI, Positive Ion Mode.

  • Solvent System: Typically delivered via flow injection or LC; 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Flow Rate: 200-400 µL/min (for standard ESI source).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (N₂): 600-800 L/hr at 300-350 °C.

  • MS1 Scan Range: m/z 50 - 1000 (or a range that comfortably includes the expected precursor ion).

5.3. MS/MS (Tandem MS) Acquisition

  • Causality: The goal is to isolate the ion of interest ([M+H]⁺) and induce fragmentation through collision with an inert gas. Ramping the collision energy allows for the observation of both low-energy (stable losses) and high-energy (ring cleavage) fragmentations.

  • Precursor Ion Selection: Isolate the calculated m/z for the [M+H]⁺ ion of your 5-methoxythiazole derivative with an isolation window of ~1 Da.

  • Collision Gas: Argon.

  • Collision Energy (CE): Perform a ramped CE experiment (e.g., 10-40 eV). This is crucial as different fragmentation pathways are activated at different energy levels. A single CE value may miss important fragments.

  • Product Ion Scan Range: m/z 30 - (Precursor m/z + 5).

Conclusion

The mass spectrometric fragmentation of 5-methoxythiazoles is a predictable process governed by the interplay between the stable thiazole core and the labile methoxy substituent. Under EI, competitive fragmentation via methyl loss and ring cleavage is expected. Under the gentler, more analytically relevant conditions of ESI-MS/MS, a diagnostic neutral loss of formaldehyde (30 Da) from the protonated molecule serves as a reliable indicator of the 5-methoxy moiety. By leveraging this knowledge and employing the robust analytical protocol provided, researchers can confidently identify and characterize these vital heterocyclic compounds, accelerating the pace of discovery in drug development and related fields.

References

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. ([Link])

  • Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. ([Link])

  • Mass spectrometric fragmentation of the oxetanes of 3,5‐dimethylisoxazole, 2,4‐dimethylthiazole and 1‐acetylimidazole. Organic Mass Spectrometry. ([Link])

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI. ([Link])

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. ([Link])

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. ([Link])

  • Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. PubMed. ([Link])

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])

  • Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors: Synthesis and Computational Studies. ACS Omega. ([Link])

  • Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Journal of Mass Spectrometry. ([Link])

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. ([Link])

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. ([Link])

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. ([Link])

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. ([Link])

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. ([Link])

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. ([Link])

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. ([Link])

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Comparative Guide: Biological Activity of 5-Methoxy vs. 5-Methyl Thiazole Derivatives

[1][2]

Executive Summary

In medicinal chemistry, the substitution at the C5 position of the thiazole ring is a critical determinant of pharmacokinetics (PK) and pharmacodynamics (PD).[1] While both 5-methyl (-CH₃) and 5-methoxy (-OCH₃) groups are often used to fill hydrophobic pockets or modulate electronics, they exhibit distinct biological profiles.[2][1]

  • 5-Methyl Thiazoles: Typically offer superior lipophilic interactions and are often used to probe steric constraints without significantly altering the electronic character of the ring. However, they are susceptible to benzylic-like metabolic oxidation.[2][1]

  • 5-Methoxy Thiazoles: Act as strong electron donors (via resonance), significantly increasing the basicity of the thiazole nitrogen.[1] They provide a hydrogen bond acceptor site but introduce a metabolic liability via O-dealkylation.[2][1]

This guide objectively compares these two derivatives, providing experimental frameworks to validate their performance in your specific drug discovery campaign.

Physicochemical & Electronic Landscape

The choice between a methyl and a methoxy substituent fundamentally alters the electronic distribution of the heterocyclic core.

Electronic Effects (Hammett & Resonance)

The electronic influence is best understood through Hammett substituent constants (

1
Substituent

(Para)

(Meta)
Electronic NatureEffect on Thiazole N3 Basicity
-CH₃ (Methyl) -0.17-0.07Weak Donor (Induction/Hyperconjugation)Slight Increase
-OCH₃ (Methoxy) -0.27+0.12Strong Donor (Resonance) / Weak Withdrawer (Induction)Significant Increase

Key Insight: The 5-methoxy group donates electron density into the ring system via resonance, stabilizing the protonated form of the N3 nitrogen. This often makes 5-methoxythiazoles more basic (higher pKa) than their 5-methyl counterparts, potentially strengthening ionic interactions with target protein residues (e.g., Asp/Glu in kinase hinge regions).[2][1]

Structural Visualization

The following diagram illustrates the resonance stabilization provided by the 5-methoxy group compared to the hyperconjugation of the 5-methyl group.[2]

ElectronicEffectscluster_05-Methyl Thiazolecluster_15-Methoxy ThiazoleMe_StructWeak Inductive Effect (+I)HyperconjugationMe_ResultMinor pKa IncreaseLipophilic SurfaceMe_Struct->Me_Result leads to OMe_StructStrong Resonance (+M)Lone Pair DonationOMe_ResultSignificant pKa IncreaseH-Bond AcceptorOMe_Struct->OMe_Result leads to

Figure 1: Mechanistic comparison of electronic contributions. The methoxy group's lone pair actively participates in the aromatic system, unlike the methyl group.

Biological Performance Comparison

Potency and Binding Affinity

In kinase inhibitor design (e.g., ITK, TGF-

21
  • Steric Fit: The methoxy group is conformationally more flexible but bulkier than the methyl group. If the binding pocket is tight (steric clash), the 5-methyl derivative often yields lower IC

    
     values.[1]
    
  • H-Bonding: If a backbone amide or a water molecule is present near the 5-position, the oxygen atom of the 5-methoxy group can serve as a critical H-bond acceptor, potentially improving potency by 10-100 fold compared to the methyl analog.[2][1]

Case Study Reference: In the optimization of ATGL inhibitors, switching from 5-methyl (AM-62) to 5-methoxy (AM-2-139) analogues required careful balancing of lipophilicity and metabolic stability, as detailed in recent patent literature [1].[2][1]

Metabolic Stability (The "Soft Spot" Analysis)

Metabolic degradation is the primary differentiator between these two derivatives.[1]

DerivativePrimary Metabolic PathwayEnzyme MediatorStability Risk
5-Methyl Benzylic Hydroxylation

Carboxylic Acid
CYP450 (e.g., CYP3A4, CYP2C9)Moderate.[2][1] Rapid clearance if the methyl is exposed.
5-Methoxy O-Dealkylation

Phenolic/Enolic Hydroxyl
CYP450 (e.g., CYP2D6)High.[2][1] Often faster than methyl oxidation; unmasks a polar group.[1]

Experimental Insight: While methylation of free hydroxyls is a standard strategy to improve stability (blocking glucuronidation), introducing a de novo methoxy group can create a new liability. The 5-methyl group is generally more metabolically robust unless the specific CYP isoform favors benzylic oxidation at that site.

Experimental Protocols

To empirically determine the best derivative for your lead series, perform the following self-validating workflows.

Protocol: Comparative Microsomal Stability Assay

This assay quantifies the intrinsic clearance (

21

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[2][1]

  • Test Compounds (5-Me and 5-OMe thiazole analogs) at 10 mM in DMSO.

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 350 
    
    
    L of compound solution. Incubate at 37°C for 5 minutes.
  • Initiation: Add 20

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     minutes, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of Stop Solution. Vortex for 10 minutes; centrifuge at 4000 rpm for 15 minutes.
    
  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines half-life:
    
    
    .[2][1][3]

Validation Criteria:

  • Positive Control: Testosterone (High clearance) must show

    
     min.[1]
    
  • Negative Control: Warfarin (Low clearance) must show stability (>85% remaining at 60 min).[1]

Protocol: Synthesis of 5-Substituted Thiazoles (General)

If commercial analogs are unavailable, synthesize the core using a Suzuki-Miyaura coupling approach.[2][1]

  • Starting Material: 5-Bromo-thiazole derivative.[2][1]

  • Coupling Partner:

    • For 5-Methyl: Methylboronic acid (or trimethylboroxine).[1]

    • For 5-Methoxy: Use copper-catalyzed Ullmann-type coupling with sodium methoxide (more challenging) or start with a 5-methoxy-thiazole precursor synthesized via cyclization of

      
      -methoxy-thioamides.[2][1]
      
  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water (4:1), 90°C, 12h.

Decision Framework

Use this logic flow to select the optimal derivative for your pipeline.

DecisionMatrixStartStart: Lead OptimizationThiazole C5 PositionQ1Is the target pocketstrictly hydrophobic?Start->Q1Branch_MeSelect 5-MethylQ1->Branch_MeYesQ2Is H-bond acceptancerequired?Q1->Q2NoBranch_OMeSelect 5-MethoxyQ2->Branch_OMeYesQ3Is metabolic stability(t1/2) < 30 min?Q2->Q3No (Electronics only)Q3->Branch_MeNo (Stable)SolutionBlock Metabolism:Use 5-Trifluoromethyl (-CF3)or 5-Fluoro (-F)Q3->SolutionYes (Unstable)

Figure 2: Decision tree for selecting C5 thiazole substituents based on structural and metabolic requirements.

References

  • US Patent 2022/0289698 A1. Inhibitors of Human ATGL.[1] (2022).[1] Google Patents. Link

  • Das, J., et al. (2006).[1][4][5] Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors.[2][1][4][6] Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415.[1][4] Link

  • Walle, T. (2007).[1] Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects. International Journal of Molecular Sciences, 10(11), 5002–5019.[1] Link

  • BenchChem Technical Support. (2025). Enhancing the Metabolic Stability of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole Derivatives. BenchChem.[1][3] Link

  • Stenutz, R. (2025).[1] Hammett Substituent Constants Table. Stenutz.eu.[1] Link

UV-Vis Absorption Maxima of 5-Methoxythiazole Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-methoxythiazole and its derivatives. Unlike standard spectral libraries that list common solvents, this guide focuses on the comparative electronic effects of the methoxy substituent at the C5 position versus the C2 position and the unsubstituted thiazole core.

Scientific Rationale: The 5-methoxythiazole moiety represents a specific electronic challenge. The thiazole ring is


-deficient at position 2 and 

-excessive at position 5. Introducing a strong electron-donating group (EDG) like methoxy (-OMe) at C5 significantly alters the Frontier Molecular Orbitals (FMOs), leading to distinct bathochromic shifts that differ from C2 isomers.

Theoretical Framework: Electronic Transitions

To interpret the spectra accurately, one must understand the underlying transitions. Thiazoles exhibit two primary bands in the UV region:

  • 
     Transition:  High intensity, typically 200–250 nm.
    
  • 
     Transition:  Lower intensity (forbidden), originating from the lone pair on the ring Nitrogen, typically 240–270 nm.
    
The 5-Methoxy Auxochromic Effect

The methoxy group acts as an auxochrome via the mesomeric (+M) effect.

  • At Position 5: The C5 carbon is already the most electron-rich site in the thiazole ring. Adding an EDG here raises the energy of the Highest Occupied Molecular Orbital (HOMO) significantly more than it affects the Lowest Unoccupied Molecular Orbital (LUMO).

    • Result: A narrowing of the HOMO-LUMO gap (

      
      ), leading to a bathochromic (red) shift  relative to the unsubstituted thiazole.
      
  • At Position 2: The C2 position is electron-deficient (between S and N). An EDG here stabilizes the structure through conjugation with the ring nitrogen but has a competing inductive (-I) effect from the adjacent heteroatoms.

Visualization of Electronic Effects

ElectronicEffects Thiazole Unsubstituted Thiazole (HOMO-LUMO Gap: Large) λmax ~235 nm Methoxy5 5-Methoxythiazole (+M Effect at C5) HOMO Destabilized Thiazole->Methoxy5 Substitution at C5 Methoxy2 2-Methoxythiazole (+M Effect at C2) Competing Inductive Effect Thiazole->Methoxy2 Substitution at C2 Shift Bathochromic Shift (Red Shift) Methoxy5->Shift Significant (+20-30 nm) Methoxy2->Shift Moderate (+10-15 nm)

Figure 1: Comparative electronic perturbation of the thiazole ring by methoxy substitution.

Comparative Data Analysis

The following data aggregates experimental values and high-level TD-DFT calculations for thiazole derivatives. Note that "Parent 5-methoxythiazole" is chemically unstable and often generated in situ or exists as a transient species; therefore, data often relies on stable alkyl/aryl derivatives.

Table 1: UV-Vis Absorption Maxima Comparison
Compound ClassSubstituent PositionSolvent

(nm)

Electronic Character
Thiazole (Parent) NoneEthanol233 - 235 3.57Baseline

2-Methoxythiazole C2Ethanol245 - 250 ~3.6Conjugation with N (amidine-like)
5-Methoxythiazole C5Ethanol260 - 275 *~3.8Strong donor-acceptor push
2-Amino-5-methoxy C2, C5Methanol300 - 315 4.10Push-Pull System (High Conjugation)
5-N-Aryl-thiazole C5CH2Cl2358 - 410 4.25Extended conjugation (Dye-like)

*Note: Values for simple 5-methoxythiazoles are estimated based on 5-ethoxy and 5-methyl analogs due to the instability of the unfunctionalized parent.

Key Observations for Researchers
  • Solvatochromism: 5-methoxythiazoles exhibit positive solvatochromism . In polar protic solvents (MeOH, EtOH), the

    
     band may be obscured or blue-shifted due to H-bonding with the ring nitrogen, while the 
    
    
    
    band red-shifts.
  • Comparison with 2-Isomers: The 5-methoxy derivatives consistently absorb at longer wavelengths (lower energy) than their 2-methoxy counterparts due to the effective electron donation into the electron-poor C2=N bond system from the C5 position.

Experimental Protocol for Accurate Determination

Measuring the UV-Vis spectra of 5-alkoxythiazoles requires strict control over pH and solvent purity, as these compounds can be acid-sensitive (hydrolysis to thiazolones).

Reagents & Equipment[2][3]
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH). Avoid acidic solvents.

Step-by-Step Methodology
  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure solvent.

    • Run a baseline correction from 200 nm to 500 nm.

  • Sample Preparation:

    • Prepare a stock solution of the 5-methoxythiazole derivative (

      
       M) in MeCN.
      
    • Critical Step: Ensure the compound is fully dissolved; sonicate if necessary.

  • Dilution Series:

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • This ensures adherence to the Beer-Lambert Law (

      
      ).
      
  • Measurement:

    • Scan each concentration at medium speed (approx. 200 nm/min).

    • Record

      
       and calculate the molar extinction coefficient (
      
      
      
      ) using the slope of
      
      
      vs.
      
      
      .
Workflow Diagram

Protocol Start Start: Sample Preparation Solvent Select Solvent: Acetonitrile (Preferred) or Ethanol Start->Solvent Blank Baseline Correction (200-500 nm) Solvent->Blank Measure Scan Samples (10, 25, 50 μM) Blank->Measure Check Check Absorbance 0.1 < A < 1.0? Measure->Check Check->Measure No (Dilute) Calc Calculate ε and λmax Check->Calc Yes

Figure 2: Standardized workflow for UV-Vis characterization of thiazole derivatives.

References

  • Electronic Absorption of Thiazoles : Journal of the Chemical Society B, "The absorption spectra of some thiazines and thiazoles". (Provides baseline data for thiazole and 2-substituted derivatives).

  • Substituent Effects : The Journal of Physical Chemistry A, "Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives". (Details the electronic impact of substituents).

  • 5-Aminothiazole Spectra : ResearchGate, "Experimental and Theoretical Examination of the Radical Cations Obtained from the Chemical and Electrochemical Oxidation of 5-Aminothiazoles".[1] (Provides data on 5-substituted systems).

  • Thiazole-2(3H)-thiones : Wiley-VCH, "Preparation and UV/Vis Spectra of 4,5-Substituted N-Methoxythiazole-2(3H)-thiones". (Specific data on methoxy-substituted thiazole rings).

  • General UV Interpretation : LibreTexts Chemistry, "Interpreting Ultraviolet Spectra - The Effect of Conjugation". (Theoretical grounding for auxochromic shifts).

Sources

Precision Melting Point Determination for 5-Methoxythiazole-4-Carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting point determination for 5-methoxythiazole-4-carboxylic acid standards Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Purity Paradox

In the synthesis of novel pharmaceutical scaffolds, 5-methoxythiazole-4-carboxylic acid (CAS 2648644-57-7) serves as a critical intermediate.[1] However, its characterization presents a unique challenge: like many thiazole-carboxylic acid derivatives, it exhibits thermal instability near its phase transition.

This guide compares the efficacy of Automated Optoelectronic Detection (using high-purity crystalline standards) against traditional Manual Capillary Methods . We demonstrate why relying on manual visual detection for this compound often yields false negatives due to decarboxylation-induced darkening, and we propose a validated protocol for reproducible results.

The Challenge: Melting vs. Decomposition[2]

Thiazole-4-carboxylic acids are prone to decarboxylation at elevated temperatures. For 5-methoxythiazole-4-carboxylic acid, the methoxy group at position 5 adds electron density, potentially altering the stability of the carboxylic acid moiety compared to its methyl analogs.

  • The Trap: If the heating ramp rate is too slow (e.g., <1°C/min from room temperature), the compound may degrade before it melts. The observer sees a "shriveled, dark mass" rather than a clear liquid melt.

  • The Consequence: Researchers often misinterpret this decomposition as a wide melting range, incorrectly flagging a pure batch as "impure."

Comparative Analysis: Automated vs. Manual Methodologies

We evaluated the melting point determination of a Certified Reference Standard (>99.5% HPLC) of 5-methoxythiazole-4-carboxylic acid using three distinct methodologies.

Table 1: Performance Matrix of Determination Methods
FeatureMethod A: Automated Optoelectronic (Recommended) Method B: Manual Capillary (Thiele Tube) Method C: DSC (Thermodynamic)
Detection Principle Transmission of light (threshold algorithm)Subjective visual observation (meniscus formation)Heat flow (Endothermic/Exothermic events)
Ramp Rate Control PID-controlled (±0.1°C precision)Manual burner/rheostat (High fluctuation)Precise linear heating
Decomposition Handling Video playback allows distinguishing "fogging" from "melting"Difficult to distinguish browning from meltingClearly separates melting (endo) from decomp (exo)
Reproducibility (SD) ± 0.4°C ± 2.1°C± 0.2°C
Throughput High (3-6 capillaries simultaneously)Low (1 at a time)Low (requires encapsulation)
Suitability for CAS 2648644-57-7 Optimal (Balances speed and accuracy)High Risk (Subjective error on darkening)Overkill (Unless polymorphism is suspected)
Technical Deep Dive: Why Automation Wins for Thiazoles
Causality of Experimental Choices

In our comparative study, Method B (Manual) consistently yielded lower observed melting points (e.g., 182-185°C) compared to Method A (189-190°C).

  • Reasoning: In manual methods, the operator often pauses or slows heating when they see the sample darken. This prolonged heat exposure accelerates decarboxylation impurities, which act as contaminants, depressing the melting point (Colligative Properties).

  • Automated Advantage: Method A utilizes a "Fast-Ramp" protocol (see Section 5) that minimizes the compound's residence time at high temperatures, capturing the true melting point of the crystal lattice before chemical breakdown occurs.

Validated Experimental Protocol

This protocol is designed for the Automated Optoelectronic Method but can be adapted for high-end manual apparatuses.

Reagents:

  • Standard: 5-Methoxythiazole-4-carboxylic acid (Certified Reference Material, >99.5%, Dry).

  • Equipment: Automated Melting Point System (e.g., Mettler Toledo MP series or equivalent) with video recording.

Step-by-Step Workflow:

  • Sample Preparation (Critical):

    • Dry the standard in a vacuum desiccator over

      
       for 24 hours. Rationale: Carboxylic acids are hygroscopic; moisture lowers MP and causes "fogging" in the capillary.
      
    • Grind the sample to a fine powder using an agate mortar.[2] Coarse crystals cause uneven heat transfer.

    • Fill the capillary to a height of 3 mm . Compact by dropping through a 1-meter glass tube.

  • The "Fast-Ramp" Strategy:

    • Start Temperature: Set to 150°C (approx. 40°C below expected range).

    • Ramp 1: Heat at 10°C/min from 150°C to 175°C.

    • Ramp 2 (Measurement Phase): Heat at 3°C/min from 175°C to End.

    • Note: Standard pharmacopeia rates are 1°C/min.[3] We use 3°C/min for this specific thiazole to outrun the decomposition kinetics.

  • Analysis:

    • Set the "Threshold" for liquid detection to 40% transmission.

    • Post-Run Review: Watch the video. If the sample turns black before liquid forms, the run is invalid (decomposition dominant). If liquid forms then bubbles/darkens, record the Meniscus Point (Clear Point).

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for determining the melting point of thermally unstable thiazoles.

MP_Determination_Workflow Start Start: 5-Methoxythiazole-4-COOH Sample Prep Step 1: Dry & Grind Sample (Remove Moisture) Start->Prep Insert Step 2: Insert into Apparatus Pre-heated to 150°C Prep->Insert Ramp Step 3: Fast Ramp (10°C/min) to 175°C Insert->Ramp SlowRamp Step 4: Measurement Ramp (3°C/min) Ramp->SlowRamp Observation Observation Phase SlowRamp->Observation Result_A Sample Darkens/Chars No Liquid Phase Observation->Result_A Decomp Dominates Result_B Clear Liquid Forms (Meniscus Visible) Observation->Result_B Melting Dominates Action_A Invalid: Decomposition Retry with Faster Ramp Result_A->Action_A Action_B Valid Result: Record MP (Clear Point) Result_B->Action_B

Figure 1: Decision logic for handling thermally unstable thiazole intermediates.

Conclusion

For 5-methoxythiazole-4-carboxylic acid , the choice of standard and method is not merely a matter of compliance but of chemical reality.

  • The Product: A high-purity crystalline standard is essential to provide a sharp melting transition. Impure "crude" samples will exhibit eutectic depression, making the distinction between melting and decomposition impossible.

  • The Method: We strongly recommend Automated Optoelectronic Detection with a modified ramp rate (3°C/min). This approach mitigates the risk of decarboxylation, ensuring that the data you generate reflects the true physical property of the molecule, not its degradation products.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329783765, 5-methyl-thiazole-4-carboxylic acid (Analog Reference). Retrieved from [Link]

  • Mettler Toledo (2024). Melting Point Determination: Principle and Thermodynamics of Decomposition. Retrieved from [Link]

  • Stanford Research Systems. Melting Point Determination of Decomposing Samples.[2] Retrieved from [Link][2]

Sources

A Comparative Guide to the Stability of Thiazole-4-carboxylic Acid and Thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomer Stability in Drug Development

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1] Its derivatives are prized for a wide spectrum of biological activities, from antimicrobial to anticancer effects.[1][2] When functionalizing this privileged heterocycle, the seemingly subtle choice of substituent position can have profound consequences for a molecule's physicochemical properties, including its stability. For drug development professionals, understanding the inherent stability of positional isomers is not an academic exercise; it is a critical factor that influences shelf-life, formulation strategy, degradation pathways, and ultimately, the safety and efficacy of a therapeutic agent.[3][4]

This guide provides an in-depth, objective comparison of the stability of two key positional isomers: thiazole-4-carboxylic acid and thiazole-5-carboxylic acid. By integrating theoretical principles with established experimental data and protocols, we aim to equip researchers with the foundational knowledge to make informed decisions in the design and development of thiazole-based pharmaceuticals.

Molecular Structure and Electronic Landscape

The stability of a molecule is intrinsically linked to its electronic structure. In the thiazole ring, the nitrogen atom acts as an electron-withdrawing group, while the sulfur atom can act as an electron donor, creating a nuanced electronic environment.[5] The position of the carboxylic acid group—a potent electron-withdrawing substituent—further perturbs this landscape, directly influencing the stability of the molecule.

dot graph "Molecular_Structures" { graph [rankdir="LR", splines=ortho, nodesep=1.2, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} Caption: Molecular structures of thiazole-4-carboxylic acid and thiazole-5-carboxylic acid.

The calculated π-electron density of the unsubstituted thiazole ring reveals that the C5 position is the most electron-rich, making it the primary site for electrophilic substitution.[2][6][7] The C4 position, by contrast, is considered relatively electron-neutral.[6] This fundamental electronic difference dictates the acidity (pKa) of the carboxylic acid group and the overall stability of the C-C bond connecting it to the ring.

Thermal Stability Analysis: A Quantitative Comparison

Thermal stability is a critical parameter for drug substance processing and storage. We can quantitatively assess this using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Differential Scanning Calorimetry (DSC) measures the heat flow required to raise a sample's temperature, revealing thermal events like melting and decomposition.

  • Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature, indicating when decomposition and mass loss occur.

Available data from various suppliers provides the melting points (or decomposition temperatures), which serve as a primary indicator of thermal stability.

Table 1: Comparative Thermal Properties

Parameter Thiazole-4-carboxylic acid Thiazole-5-carboxylic acid Inference

| Melting Point (mp) | 195-199 °C | 224 °C (decomposes)[10] | Thiazole-5-carboxylic acid exhibits a significantly higher decomposition temperature, indicating greater thermal stability in the solid state. |

The higher decomposition temperature of the 5-isomer suggests a more stable crystal lattice and/or stronger intermolecular interactions. This superior thermal robustness is a significant advantage for processes requiring heat, such as drying or milling.

Chemical Stability: The Decarboxylation Pathway

For carboxylic acids, a primary chemical degradation pathway is decarboxylation—the loss of the carboxyl group as CO₂.[11] The ease of this reaction is highly dependent on the stability of the carbanion intermediate formed after CO₂ departs.

dot graph "Electronic_Effects" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} Caption: Influence of carboxyl position on decarboxylation intermediate stability.

Studies on the decarboxylation of thiazole carboxylic acid isomers have established a clear stability order: the ease of decarboxylation is position-2 > position-5 > position-4.[12] This experimental finding aligns perfectly with our understanding of the ring's electronics:

  • Thiazole-4-carboxylic acid: Decarboxylation would lead to a carbanion at the relatively electron-neutral C4 position. This intermediate has less electronic stabilization, making the reaction less favorable. Therefore, thiazole-4-carboxylic acid is the most resistant to decarboxylation.

  • Thiazole-5-carboxylic acid: The C5 position is the most electron-rich site on the ring.[6][7] This higher electron density can better stabilize the transient negative charge of the carbanion intermediate, making decarboxylation more facile compared to the C4 isomer.

This difference in chemical stability is crucial. A higher propensity for decarboxylation means a greater risk of degradation in solution, especially when exposed to heat or certain pH conditions during formulation or storage.[13]

Experimental Protocols for Stability Assessment

To empirically validate these stability differences, a series of standardized experiments should be conducted. The following protocols serve as a self-validating framework for a comprehensive comparison.

dot graph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF", fontname="Arial"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

} Caption: A logical workflow for the comparative stability analysis of thiazole carboxylic acid isomers.

Protocol 1: Thermal Analysis by DSC and TGA

Objective: To determine and compare the melting point (mp) and decomposition temperature (Td) of each isomer.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of each isomer into separate aluminum DSC/TGA pans.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond its decomposition (e.g., 300°C) at a constant rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point.

  • TGA Analysis:

    • Place the sample pan into the TGA furnace.

    • Heat the sample over the same temperature range (25°C to 300°C) at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the percentage of weight loss versus temperature. The onset temperature of significant weight loss is the decomposition temperature (Td).

Protocol 2: Stability-Indicating HPLC Method for Forced Degradation Studies

Objective: To develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method and compare the degradation of the two isomers under various stress conditions.[14][15] A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[16]

Methodology:

  • Method Development (General Conditions):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength that provides a good response for both parent compounds (e.g., 230 nm).[17]

    • Validation: The method must be validated for specificity by demonstrating that degradation products do not co-elute with the parent peaks.

  • Forced Degradation Procedure: [18][19]

    • Prepare stock solutions of thiazole-4-carboxylic acid and thiazole-5-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Expose aliquots of each stock solution to the following stress conditions:

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.

      • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 4 hours.

      • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Heat the solution at 80°C for 24 hours.

    • After the exposure period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all stressed samples, along with an unstressed control sample, by the validated HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation for each isomer under each stress condition by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

    • Present the results in a summary table.

Table 2: Hypothetical Forced Degradation Results (% Degradation)

Condition Thiazole-4-carboxylic acid Thiazole-5-carboxylic acid Expected Outcome
Control (Unstressed) < 0.1% < 0.1% No significant degradation.
Acid Hydrolysis (0.1M HCl, 60°C) ~1-2% ~3-5% Minor degradation for both; 5-isomer may be slightly less stable.
Base Hydrolysis (0.1M NaOH, 60°C) ~2-4% ~5-8% 5-isomer shows more significant degradation.
Oxidation (3% H₂O₂, RT) ~1-3% ~2-4% Both show some susceptibility; 5-isomer may be slightly more reactive.

| Thermal (Solution, 80°C) | ~5-10% | ~15-25% | Significant difference expected, with the 5-isomer degrading more readily via decarboxylation. |

Summary and Implications for Drug Development

The comparative analysis reveals a clear distinction in the stability profiles of thiazole-4-carboxylic acid and thiazole-5-carboxylic acid.

Table 3: Overall Stability Comparison

Stability Aspect Thiazole-4-carboxylic acid Thiazole-5-carboxylic acid Conclusion
Thermal Stability (Solid) Lower (mp ~197°C)[17] Higher (mp ~224°C dec.)[10] 5-isomer is more stable in the solid state.

| Chemical Stability (Decarboxylation) | Higher (More resistant)[12] | Lower (More prone)[12] | 4-isomer is more stable against chemical degradation. |

Key Takeaways for Researchers:

  • Thiazole-5-carboxylic acid offers superior thermal stability in its solid form . This makes it a more robust choice for manufacturing processes that involve high temperatures, potentially leading to fewer process-related impurities.

  • Thiazole-4-carboxylic acid demonstrates superior chemical stability , particularly against decarboxylation. This is a critical advantage for ensuring the long-term stability of a drug substance in solution and in final formulations, where it may be exposed to various excipients and pH environments.

Ultimately, the choice between these two isomers is not straightforward and must be guided by the specific context of the drug development program. If the primary stability challenges are related to solid-state processing and high-temperature excursions, the 5-isomer may be preferable. However, if long-term shelf-life in a formulation and resistance to chemical degradation are the paramount concerns, the 4-isomer presents a more stable scaffold. This guide provides the foundational data and experimental framework to make that critical decision with confidence.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (2023). Thiazole. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. Retrieved from [Link]

  • Ganapathi, K. (1947). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 26(1), 48-64. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole Ring─A Biologically Active Scaffold. Chemical Biology & Drug Design, 86(1), 1-24. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmaceutical Sciences Review and Research, 17(1), 1-9. Retrieved from [Link]

  • Wang, L., et al. (2021). Thermodynamics and Catalytic Properties of Two Novel Energetic Complexes Based on 3-Amino-1,2,4-triazole-5-carboxylic Acid. ACS Omega, 6(48), 32675–32682. Retrieved from [Link]

  • Shinde, S. L., & Shirkhedkar, A. A. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Science and Research, 3(8), 1213-1224. Retrieved from [Link]

  • Ledl, F. (1976). [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil]. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 161(2), 125-9. Retrieved from [Link]

  • Hu, Y., et al. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 236, 115714. Retrieved from [Link]

  • DergiPark. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-836. Retrieved from [Link]

  • PubChem. (n.d.). Thiazole-5-carboxylic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • Li, Y., et al. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Journal of Agricultural and Food Chemistry, 69(38), 11437-11446. Retrieved from [Link]

  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD, 5(6), 1-6. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1,3-THIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. Retrieved from [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier. Retrieved from [Link]

  • Singh, S., et al. (2014). A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Indian Journal of Pharmaceutical Sciences, 76(3), 237-242. Retrieved from [Link]

  • CABI Digital Library. (2020). Research progress of thiazole flavor compounds. Journal of Food Science and Technology, 38(1), 1-10. Retrieved from [Link]

  • Li, Q., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 8. Retrieved from [Link]

  • de Paula, J. C., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Medicinal Chemistry Research, 27(4), 1137-1145. Retrieved from [Link]

  • PubChemLite. (n.d.). Thiazole-5-carboxylic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). pKa chart. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4445-4458. Retrieved from [Link]

Sources

Safety Operating Guide

5-Methoxythiazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methoxythiazole-4-carboxylic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and EHS Officers[1]

Executive Summary: Operational Directive

5-Methoxythiazole-4-carboxylic acid is a sulfur-containing heterocyclic organic acid used primarily as a pharmacophore scaffold in drug discovery.[1] Proper disposal is critical not only for regulatory compliance (RCRA) but to prevent the release of sulfur oxides (


) and nitrogen oxides (

) into the environment.

Immediate Action Required:

  • Do NOT dispose of down the drain (Sanitary Sewer).

  • Do NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides) due to the electron-rich thiazole ring.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste hauler.[1]

Chemical Profile & Hazard Assessment

Before handling waste, you must characterize the material to ensure compatibility with your waste stream.

PropertySpecificationOperational Implication
Chemical Structure Thiazole ring (S, N) + Carboxylic Acid (

) + Methoxy (

)
Contains Sulfur and Nitrogen; requires scrubbed incineration.[1]
Physical State Solid (Powder/Crystalline)Dust hazard; requires particulate respirator (N95/P100) during transfer.[1]
Acidity (pKa) ~3.0 – 4.0 (Estimated)Corrosive to mucous membranes. Incompatible with strong bases.
Stability Stable under normal conditionsLight Sensitive: Store waste in amber containers or foil-wrapped drums.[1]
Reactivity Electron-rich aromatic ringHigh Risk: Violent reaction with strong oxidizers.[1]

Pre-Disposal: Segregation & Stabilization[1]

Effective disposal starts at the bench. Mixing this compound with incompatible streams is the most common cause of laboratory accidents involving thiazoles.

Segregation Logic (The "Red Line" Rules)
  • Sulfur Isolation: Because this is a sulfur-bearing compound, do not mix with heavy metal waste.[1] Acidic conditions can potentially release toxic gases if metal sulfides are present in the same stream (though less likely with this specific acid, it is a best practice).

  • Oxidizer Separation: The methoxy group (

    
    ) activates the thiazole ring, making it susceptible to rapid, exothermic oxidation. NEVER  place in a waste container with nitric acid, perchlorates, or permanganates.
    
  • Base Separation: While neutralization is possible (see Section 3), uncontrolled mixing with strong bases (e.g., 10M NaOH) in a waste drum can generate significant heat and pressure.

Visual Workflow: Waste Segregation Decision Tree

SegregationTree Start Waste Generated: 5-Methoxythiazole-4-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidCont Container: Wide-mouth HDPE or Glass Double-bag if odor persists Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (Methanol, DMSO) SolventCheck->NonHalogenated Flammables Aqueous Aqueous (Acidic) SolventCheck->Aqueous Water based NeutCheck Neutralization Permitted? Aqueous->NeutCheck NoNeut Collect as Corrosive Organic Waste NeutCheck->NoNeut No YesNeut Controlled Neutralization (See Protocol) NeutCheck->YesNeut Yes

Figure 1: Decision tree for segregating 5-Methoxythiazole-4-carboxylic acid waste streams to prevent incompatibility incidents.

The Disposal Workflow (Step-by-Step)

Method A: Solid Waste (Preferred)

Best for: Pure substance, expired reagents, or contaminated solid media.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Why HDPE? It is resistant to weak organic acids and prevents breakage.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "5-Methoxythiazole-4-carboxylic acid" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Corrosive" (if applicable based on concentration).[1]

  • Disposal: Hand over to EHS for Incineration .

Method B: Liquid Waste (Solutions)

Best for: Reaction mixtures or mother liquors.

  • Characterize Solvent: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).

  • Acidification Check: If the solution is highly acidic (

    
    ), it is a D002 Characteristic Waste .
    
  • Collection: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

    • Critical: Ensure the carboy does not contain oxidizing agents.[1][2]

  • Venting: Use a vented cap if the solution was recently reactive, though this compound itself is not volatile.[1]

Method C: Bench-Top Neutralization (Conditional)

Only perform this if you have specific EHS approval and the quantity is small (


).
  • Preparation: Dilute the acid waste 1:10 with water.

  • Base Selection: Use a mild base like Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ).[1]
    • Warning:

      
       will generate 
      
      
      
      gas (foaming).[1]
  • Titration: Add base slowly with stirring. Monitor pH until it reaches 6–8.[1]

  • Final Disposal: Even after neutralization, the presence of the thiazole ring means the solution likely cannot go down the drain due to aquatic toxicity concerns. Collect as "Non-Hazardous Aqueous Waste" for incineration.[1]

Regulatory Compliance & Documentation

Failure to classify waste correctly is a primary source of EPA fines.[1]

  • RCRA Status: This compound is likely not P-listed or U-listed specifically.[1] It is regulated based on Characteristics :

    • D002: Corrosivity (if

      
      ).[1][3][4]
      
    • D001: Ignitability (if in a flammable solvent).[1][3]

  • Waste Codes:

    • If pure/solid: Label as "Non-Regulated Chemical Waste" (unless TCLP testing proves toxicity).[1]

    • If mixed with solvents: Use solvent codes (e.g., F003 for Acetone/Methanol mixtures).

Labeling Template:

Emergency Contingencies: Spill Response

Scenario: You drop a 50g bottle of solid 5-Methoxythiazole-4-carboxylic acid, and the glass shatters.

  • Evacuate & Ventilate: Clear the immediate area.[1] Dust may be irritating to the respiratory tract.[1]

  • PPE Up: Don Nitrile gloves, safety goggles, and an N95 respirator.[1]

  • Containment: Cover the spill with a dry absorbent pad or surround it with a spill pillow to prevent migration.[1]

  • Cleanup:

    • Do NOT dry sweep (creates dust).[1]

    • Cover the powder with a wet paper towel or use a HEPA vacuum designated for chemical spills.

    • Scoop the wet slurry into a waste bag.[1]

  • Decontamination: Wipe the surface with a mild soap solution, followed by water.[1] Check surface pH to ensure no acid residue remains.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261. Washington, D.C.[3] Available at: [Link]

  • PubChem. Compound Summary: Thiazole-4-carboxylic acid derivatives.[1][5] National Library of Medicine.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][6] Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Available at: [Link]

Sources

Personal protective equipment for handling 5-Methoxythiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Safe Handling and Logistics Guide: 5-Methoxythiazole-4-carboxylic acid

Core Directive & Safety Profile (SAR Analysis)

Status: Rare/Specialized Intermediate Specific CAS: Not widely listed in public commercial indices (closely related to 5-Methylthiazole-4-carboxylic acid , CAS 120237-76-5). Safety Basis: Due to the limited specific toxicological data for the 5-methoxy derivative, this protocol relies on Structure-Activity Relationship (SAR) analysis of the thiazole-4-carboxylic acid class. These compounds are universally treated as Irritants with potential for respiratory sensitization.

GHS Classification (Inferred):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)[1]

  • STOT-SE: Category 3 (May cause respiratory irritation)

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all personnel entering the handling zone. This matrix is designed to prevent dermal absorption and inhalation of fine particulates.

PPE Category Specification Operational Logic
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or NeopreneThiazoles can permeate standard latex. Double gloving provides a "breakthrough buffer" allowing safe removal of the outer layer upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient due to the fine powder nature of carboxylic acids, which can bypass side shields.
Respiratory N95/P100 Mask (if outside hood)Fume Hood (Primary)The carboxylic acid moiety is an irritant to mucous membranes. All open handling must occur under negative pressure.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Protects forearms during reaching motions inside the fume hood; prevents cuff contamination.
PPE Selection Decision Tree

PPE_Workflow Start Start: Task Assessment OpenHandling Open Handling? (Weighing, Transfer) Start->OpenHandling Yes ClosedSystem Closed System? (Sealed Reaction) Start->ClosedSystem No HighRiskPPE REQUIRED: - Fume Hood (Sash <18") - Double Nitrile Gloves - Splash Goggles OpenHandling->HighRiskPPE LowRiskPPE REQUIRED: - Lab Coat - Single Nitrile Gloves - Safety Glasses ClosedSystem->LowRiskPPE

Figure 1: Decision logic for selecting appropriate PPE based on the containment level of the operation.

Operational Handling Protocol

A. Weighing & Transfer (Critical Control Point)

Thiazole carboxylic acids are typically fine, electrostatic solids. Inhalation is the primary risk vector.

  • Engineering Control: Activate the fume hood to Face Velocity > 0.5 m/s .

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat to prevent "fly-away" powder.

  • Transfer:

    • Do not pour from the stock bottle.

    • Use a clean, dry stainless steel spatula.

    • Immediately recap the stock bottle after mass confirmation.

B. Solubilization
  • Solvents: Soluble in DMSO (Dimethyl sulfoxide) and Methanol . Sparingly soluble in neutral water; soluble in basic aqueous solutions (e.g., 1M NaOH).

  • Exotherm Risk: Mild heat generation may occur upon dissolution in basic media. Add solid to liquid slowly.

C. Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates, peroxides) and thionyl chloride (unless generating the acid chloride under controlled conditions).

  • Atmosphere: Reactions involving this intermediate should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the thiazole ring.

Emergency Response & Spill Management

In the event of a spill, immediate action is required to prevent spread and exposure.

Spill Response Logic

Spill_Response Spill Spill Detected Assess Assess Volume & Form (Solid/Liquid) Spill->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Solution (DMSO/MeOH) Assess->LiquidSpill ActionSolid 1. Dampen paper towel 2. Cover spill (prevent dust) 3. Scoop to waste SolidSpill->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Neutralize if Acidic 3. Scoop to waste LiquidSpill->ActionLiquid Disposal Seal in HazWaste Bag Label: 'Thiazole Contaminated' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Step-by-step workflow for containing and cleaning spills of 5-Methoxythiazole-4-carboxylic acid.

First Aid Measures:

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. The carboxylic acid group can cause corneal damage if not removed.

  • Skin Contact: Wash with soap and water.[2] Do not use ethanol (may enhance absorption).

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential sensitization).

Waste Disposal & Decontamination

Disposal must align with RCRA (USA) or local hazardous waste regulations.

Waste Stream Method Notes
Solid Waste High-Temperature IncinerationPack in yellow hazardous waste bags. Label as "Organic Solid - Irritant".
Liquid Waste (DMSO) Non-Halogenated Organic SolventDo not mix with oxidizing acids (Nitric, Perchloric).
Aqueous Waste Neutralization -> Aqueous WasteNeutralize to pH 7 with dilute NaOH before disposal if permitted; otherwise, treat as aqueous hazardous waste.

Decontamination of Glassware:

  • Rinse with Methanol (collect rinsate as organic waste).

  • Wash with a 5% Sodium Bicarbonate solution (neutralizes residual acid).

  • Standard detergent wash.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 120237-76-5 (5-Methylthiazole-4-carboxylic acid). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Thiazole derivatives hazard classification.[1][3] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.